Z-DL-Val-OH
Description
The exact mass of the compound N-Carbobenzoxy-DL-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33501. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862565 | |
| Record name | N-Carbobenzoyl-DL-valine | |
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Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-63-4, 1149-26-4 | |
| Record name | N-(Benzyloxycarbonyl)-DL-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Carbobenzoxy-L-valine | |
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| Record name | N-Carbobenzoyl-DL-valine | |
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| Record name | N-Carbobenzoxy-DL-valine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33501 | |
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| Record name | Valine, N-[(phenylmethoxy)carbonyl]- | |
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| Record name | N-Carbobenzoyl-DL-valine | |
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| Record name | N-(benzyloxycarbonyl)-L-valine | |
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| Record name | N-benzyloxycarbonyl-DL-valine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.662 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOBENZOYL-DL-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J545UFF6 | |
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Foundational & Exploratory
Z-DL-Val-OH chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) is a synthetic amino acid derivative that serves as a crucial building block in organic chemistry, particularly in the synthesis of peptides and other complex molecules. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and applications, tailored for a technical audience.
Core Chemical Properties and Structure
This compound is a racemic mixture of the D- and L-enantiomers of N-benzyloxycarbonyl-valine. The benzyloxycarbonyl ("Z" or "Cbz") group serves as a protecting group for the amino functionality of the valine amino acid, preventing its participation in undesired reactions while allowing for selective modifications at the carboxyl group.
Structural Information
| Identifier | Value |
| IUPAC Name | 2-(benzyloxycarbonylamino)-3-methylbutanoic acid |
| Synonyms | N-CBZ-DL-Valine, N-Carbobenzoxy-DL-valine, Z-DL-Valine |
| CAS Number | 3588-63-4[1] |
| Molecular Formula | C₁₃H₁₇NO₄[1] |
| SMILES | CC(C)C(C(O)=O)NC(OCC1=CC=CC=C1)=O[1] |
| InChI Key | (Generated from structure) |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 62-64 °C (for L-isomer) | [2][3] |
| Solubility | Soluble in water (16% at 20°C for L-isomer) | |
| Density | ~1.2 ± 0.1 g/cm³ (for L-isomer) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.
Experimental Protocol: Synthesis of N-benzyloxycarbonyl-DL-valine
This protocol is adapted from the synthesis of the D-enantiomer.[4]
Materials:
-
DL-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ether
-
Distilled water
Procedure:
-
Dissolution: At 0°C, dissolve 10 mmol of DL-valine in 50 ml of a saturated sodium bicarbonate solution.
-
Reaction: While stirring, add 11 mmol of benzyl chloroformate dropwise to the solution at a rate of 1 drop every 10 seconds.
-
Reaction Completion: After the addition is complete, bring the mixture to 30°C and continue stirring for 15 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up (Aqueous Phase): Once the reaction is complete, wash the solution three times with 50 ml of ether to remove any unreacted benzyl chloroformate. Discard the ether layers and retain the aqueous phase.
-
Acidification and Extraction: Adjust the pH of the aqueous phase to 3 with concentrated hydrochloric acid. A milky white solid should appear. Extract the product from the aqueous phase three times with 50 ml of ethyl acetate.
-
Washing and Drying: Combine the ethyl acetate extracts and wash them twice with 50 ml of distilled water, followed by one wash with 50 ml of saturated salt solution. Dry the organic layer over anhydrous magnesium sulfate for 7 hours.
-
Purification: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain a light yellow oil. Purify the crude product using column chromatography with a mobile phase of ethyl acetate and petroleum ether (1:3 volume ratio) to yield N-benzyloxycarbonyl-DL-valine.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The purity and identity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method to not only assess the purity of this compound but also to determine the enantiomeric ratio.
Typical HPLC Method for Chiral Analysis (adapted for Z-Val-OH):
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of an organic solvent (e.g., Acetonitrile) and an acidic aqueous solution (e.g., 0.1% Trifluoroacetic Acid in Water) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra would show characteristic peaks for the valine and benzyloxycarbonyl moieties. For instance, in ¹H NMR, one would expect to see signals corresponding to the isopropyl protons, the alpha-proton of the valine backbone, and the aromatic and methylene protons of the Cbz group.
Applications in Research and Development
The primary application of this compound is as a protected amino acid in peptide synthesis. The Cbz group can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amine for subsequent peptide bond formation.
Role in Peptide Synthesis
Z-protected amino acids are valuable in both solution-phase and solid-phase peptide synthesis (SPPS). The general logic involves the sequential addition of protected amino acids to a growing peptide chain.
References
The Role of Z-DL-Val-OH in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) is a synthetic amino acid derivative that plays a crucial role in the fields of biochemistry and medicinal chemistry. As a racemic mixture of the D- and L-enantiomers of valine with its amino group protected by a benzyloxycarbonyl (Z) group, this compound serves as a fundamental building block in the synthesis of peptides and peptidomimetics. The Z-group is a key amine-protecting group that prevents unwanted side reactions during peptide bond formation, allowing for the controlled, stepwise elongation of peptide chains. This guide provides an in-depth overview of the applications of this compound, with a particular focus on its utility in the design and synthesis of protease inhibitors.
Core Application: Building Block for Protease Inhibitors
The primary application of this compound in biochemistry is as a precursor in the synthesis of peptide-based enzyme inhibitors, particularly targeting proteases. Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a myriad of physiological and pathological processes, including signal transduction, cell death (apoptosis), and cancer metastasis. The development of specific protease inhibitors is therefore a major focus in drug discovery.
The valine side chain, being a small, hydrophobic branched-chain amino acid, can play a significant role in the recognition and binding of an inhibitor to the active site of a protease. The Z-group, in addition to its protective function during synthesis, can also contribute to the binding affinity of the final inhibitor molecule through hydrophobic and aromatic interactions within the enzyme's active site.
Mechanism of Action: Competitive Inhibition
Peptide-based inhibitors synthesized using this compound often act as competitive inhibitors. They are designed to mimic the natural substrate of the target protease. By binding to the active site of the enzyme, they prevent the binding and cleavage of the endogenous substrate, thereby inhibiting the enzyme's activity.
Quantitative Data: Inhibitory Potency of Z-Protected Amino Acid Derivatives
The inhibitory potential of compounds derived from Z-protected amino acids is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following table presents representative data for N-Cbz-DL-norvaline derivatives, which are structurally similar to this compound derivatives and demonstrate how modifications to the core structure can influence inhibitory activity against the serine protease α-chymotrypsin.
| Compound ID | Derivative | Modification | IC50 (µM) |
| NCbz-NV-OH | N-Cbz-DL-norvaline | Carboxylic Acid | > 1000 |
| NCbz-NV-OMe | N-Cbz-DL-norvaline Methyl Ester | Methyl Ester | 150.2 ± 8.5 |
| NCbz-NV-OEt | N-Cbz-DL-norvaline Ethyl Ester | Ethyl Ester | 125.7 ± 6.3 |
| NCbz-NV-NH2 | N-Cbz-DL-norvaline Amide | Primary Amide | 85.4 ± 4.1 |
| NCbz-NV-NHBn | N-Cbz-DL-norvaline Benzylamide | Benzylamide | 52.8 ± 2.9 |
Data is presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Synthesis of a Peptide Bond using this compound
This protocol describes a general method for coupling this compound to an amino acid ester (e.g., H-Phe-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, suspend H-Phe-OMe·HCl (1 equivalent) in DCM or DMF and add TEA or DIEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes.
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled this compound/HOBt solution and stir for 15 minutes at 0 °C.
-
Add the neutralized H-Phe-OMe solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-DL-Val-Phe-OMe product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protease Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound synthesized from this compound against a model serine protease, such as α-chymotrypsin, using a chromogenic substrate.
Materials:
-
α-chymotrypsin solution (e.g., in Tris-HCl buffer)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Test inhibitor compound (dissolved in DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations.
-
In a 96-well microplate, add a fixed volume of the α-chymotrypsin solution to each well.
-
Add the diluted inhibitor solutions to the wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Protease Inhibitor Screening
The following diagram illustrates a typical workflow for the synthesis and screening of a protease inhibitor derived from this compound.
Logical Relationship in Competitive Inhibition
This diagram depicts the principle of competitive inhibition where an inhibitor synthesized from this compound competes with the natural substrate for the enzyme's active site.
Representative Signaling Pathway: Matrix Metalloproteinase (MMP) in Cancer Metastasis
MMPs are a family of proteases that play a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Inhibitors targeting MMPs are a significant area of cancer research. A hypothetical inhibitor derived from this compound could be designed to block MMP activity, thereby preventing ECM degradation and subsequent cell migration.
Conclusion
This compound is a valuable and versatile reagent in biochemical and pharmaceutical research. Its primary utility lies in its role as a protected amino acid building block for the synthesis of peptides and peptidomimetics with therapeutic potential. The ability to incorporate the valine side chain in a controlled manner, coupled with the protective and interactive properties of the benzyloxycarbonyl group, makes this compound an important tool in the development of enzyme inhibitors, particularly for the protease class of enzymes. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to leverage this compound in their scientific endeavors.
Synthesis and Purification of N-CBZ-DL-Valine: A Technical Guide
Introduction
N-Carbobenzyloxy-DL-valine (N-CBZ-DL-valine) is a protected form of the amino acid DL-valine, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection is crucial in peptide synthesis, as it prevents the highly reactive amino group from participating in unwanted side reactions during peptide bond formation.[2] The Cbz group is favored for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation, which allows for the selective deprotection of the amino group when required.[3] N-CBZ-DL-valine serves as a key intermediate in the synthesis of peptides and various pharmaceutical compounds.[2][4] This technical guide provides a detailed overview of the synthesis and purification of N-CBZ-DL-valine, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
N-CBZ-DL-valine is typically a white to off-white crystalline powder.[2][5] It is sparingly soluble in water but shows good solubility in many organic solvents such as ethanol, acetone, and ethyl acetate.[2][4]
| Property | Value | References |
| CAS Number | 3588-63-4 | [1][6] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][6] |
| Molecular Weight | 251.28 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 72-73 °C | [5] |
| Density | ~1.2 g/cm³ | [5] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water. | [2][4] |
Synthesis of N-CBZ-DL-Valine
The most common method for the synthesis of N-CBZ-DL-valine is the Schotten-Baumann reaction, which involves the acylation of DL-valine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[3] The reaction is typically carried out in an aqueous medium at a controlled temperature to prevent the degradation of the benzyl chloroformate and to minimize side reactions.[3]
Experimental Protocol: Synthesis
Materials:
-
DL-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether or Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of DL-Valine: In a reaction flask equipped with a magnetic stirrer, dissolve DL-valine in a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide at 0-5 °C using an ice bath.[7][8]
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate dropwise. During the addition, maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.[8] The temperature should be maintained at 0-5 °C throughout the addition to minimize side reactions.[3][8]
-
Reaction: After the complete addition of benzyl chloroformate, allow the reaction mixture to stir at room temperature for a few hours to ensure the reaction goes to completion.[8]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with ether or ethyl acetate to remove any unreacted benzyl chloroformate.[7][8]
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while cooling in an ice bath.[7][8] The product, N-CBZ-DL-valine, will precipitate as a white solid or oil.
-
Extract the product from the acidified aqueous layer with ethyl acetate multiple times.[7][8]
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-CBZ-DL-valine, which may be a solid or a viscous oil.[7]
Purification of N-CBZ-DL-Valine
The crude product obtained from the synthesis often contains impurities and requires further purification. The most common method for purifying N-CBZ-DL-valine is recrystallization.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude N-CBZ-DL-valine
-
Ethyl acetate
-
Hexane or petroleum ether
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude N-CBZ-DL-valine in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane or petroleum ether to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation of Crystals: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure N-CBZ-DL-valine.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of N-CBZ-DL-Valine.
Caption: Workflow for the synthesis and purification of N-CBZ-DL-Valine.
Characterization
The identity and purity of the synthesized N-CBZ-DL-valine can be confirmed using various analytical techniques.
| Technique | Expected Outcome |
| Melting Point | A sharp melting point in the range of 72-73 °C indicates high purity.[5] |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the protons of the valine and the benzyloxycarbonyl group.[1][9] |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. |
| FT-IR | The infrared spectrum will show characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and aromatic C-H functional groups. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-CBZ-DL-valine (251.28 g/mol ).[1] |
Conclusion
The synthesis of N-CBZ-DL-valine via the Schotten-Baumann reaction is a robust and widely used method. Careful control of reaction parameters such as temperature and pH is essential for achieving high yields and purity. Subsequent purification by recrystallization is an effective way to obtain a product suitable for use in demanding applications like peptide synthesis and pharmaceutical development. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important amino acid derivative.
References
- 1. N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. echemi.com [echemi.com]
- 6. | Advent [adventchembio.com]
- 7. chembk.com [chembk.com]
- 8. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
- 9. N-Carbobenzyloxy-L-valine(1149-26-4) 1H NMR spectrum [chemicalbook.com]
The Strategic Use of Z-DL-Val-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, fundamental building blocks of life and crucial components in therapeutics, demands precise control over chemical reactions to ensure the desired sequence and stereochemistry. A key aspect of this control lies in the use of protecting groups, with the benzyloxycarbonyl (Z or Cbz) group being a cornerstone in the field. This technical guide provides an in-depth exploration of the mechanism of action of Z-DL-Val-OH, a carbamate-protected form of the amino acid valine, in peptide synthesis. We will delve into its role in preventing unwanted side reactions, discuss the critical issue of racemization, provide detailed experimental protocols, and present quantitative data to guide researchers in its effective application.
The Core Mechanism: Protecting the Amine for Controlled Coupling
The primary role of the benzyloxycarbonyl (Z) group in this compound is to temporarily block the α-amino group of the valine residue. This protection is essential to prevent the amino group from reacting with the carboxyl group of another amino acid molecule, which would lead to undesired side products and a complex mixture of peptides[1][2]. By masking the amino functionality, the Z-group directs the peptide bond formation to occur exclusively at the carboxyl group of the Z-protected amino acid.
The Z-group, introduced by Bergmann and Zervas in 1932, offers several advantages in peptide synthesis[3]:
-
Stability: It is stable under a variety of reaction conditions, including the mildly acidic and basic conditions often used in peptide synthesis[1].
-
Facile Removal: The Z-group can be readily removed under specific conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids like HBr in acetic acid, allowing for the elongation of the peptide chain[3][4].
-
Racemization Resistance: Urethane-type protecting groups like the Z-group are known to suppress racemization of the activated amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide[5].
The Challenge of Racemization
Racemization, the conversion of a chiral amino acid from its L- or D-form to a mixture of both, is a significant side reaction in peptide synthesis that can lead to the formation of hard-to-separate diastereomeric impurities[6]. The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.
While Z-protected amino acids are generally less prone to racemization than other types of N-protected amino acids, the choice of coupling reagents, additives, and reaction conditions plays a crucial role in minimizing this side reaction.
Quantitative Data on Coupling Performance
The efficiency of peptide coupling reactions using Z-protected amino acids can be evaluated by measuring the yield of the desired peptide, its purity, and the extent of racemization. The following table summarizes representative data for the coupling of a Z-protected dipeptide ending in valine, Z-Phe-Val-OH, with H-Pro-NH2, highlighting the impact of different racemization-suppressing additives.
| Coupling Reagent | Additive | % D-Isomer Formation | Reference |
| DIC | HOBt | 14.8 | [2] |
| DIC | HOAt | 5.9 | [2] |
| DIC | OxymaPure | 7.7 | [2] |
| DIC | Oxyma-B | 5.1 | [2] |
DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; OxymaPure: Ethyl (hydroxyimino)cyanoacetate.
This data underscores the importance of the choice of additive in suppressing epimerization during the coupling of Z-protected peptide fragments.
The "DL" Designation: Implications of Using a Racemic Mixture
The use of This compound signifies that the starting material is a racemic mixture, containing both Z-L-Val-OH and Z-D-Val-OH in equal proportions. When this racemic mixture is coupled with a chiral amino acid or peptide (e.g., an L-amino acid), the result is a mixture of two diastereomeric peptides. For example, coupling this compound with L-Alanine methyl ester (H-L-Ala-OMe) will produce Z-L-Val-L-Ala-OMe and Z-D-Val-L-Ala-OMe.
These diastereomers have different physical and chemical properties, which can lead to:
-
Complex Purification: Diastereomers can be challenging to separate by standard chromatographic techniques, often requiring specialized chiral columns or extensive optimization of separation conditions[7][8].
-
Ambiguous Biological Activity: The presence of both L- and D-isomers in the final peptide can lead to unpredictable biological activity, as the stereochemistry of each amino acid residue is critical for its interaction with biological targets. D-amino acids are often incorporated intentionally to increase resistance to enzymatic degradation[7][9].
Therefore, the use of this compound is generally reserved for specific applications where the resulting diastereomeric mixture is desired or where the subsequent separation of diastereomers is feasible and planned. For the synthesis of peptides with a defined stereochemistry, the use of enantiomerically pure Z-L-Val-OH or Z-D-Val-OH is required.
Experimental Protocols
The following protocols provide a general framework for the use of Z-protected valine in solution-phase peptide synthesis.
General Solution-Phase Coupling Protocol for Z-L-Val-OH
This protocol describes the coupling of Z-L-Val-OH with an amino acid methyl ester using a carbodiimide-based coupling reagent and a racemization-suppressing additive.
Materials:
-
Z-L-Val-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Neutralization of the Amino Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.1 eq) dropwise and stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride salt.
-
Activation of Z-L-Val-OH: In a separate flask, dissolve Z-L-Val-OH (1.0 eq) and HOBt or OxymaPure (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C.
-
Coupling: To the solution from step 2, add DIC or EDC (1.1 eq) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Reaction: Add the activated Z-L-Val-OH solution to the neutralized amino component from step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
If using DIC, a precipitate of diisopropylurea will form. Filter the reaction mixture.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure Z-L-Val-dipeptide methyl ester.
Expected Yield: Yields for such coupling reactions are typically in the range of 70-90%, depending on the specific amino acids being coupled and the purity of the starting materials.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes in peptide synthesis.
Caption: Workflow for the solution-phase synthesis of a dipeptide using Z-L-Val-OH.
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Conclusion
This compound and its enantiomerically pure counterparts, Z-L-Val-OH and Z-D-Val-OH, are valuable reagents in peptide synthesis. The benzyloxycarbonyl protecting group provides robust protection of the amino group, directing the desired amide bond formation and offering a degree of resistance to racemization. A thorough understanding of the reaction mechanism, careful selection of coupling reagents and additives, and consideration of the stereochemical implications of using racemic starting materials are paramount for the successful synthesis of peptides with high yield and purity. This guide provides the foundational knowledge and practical protocols to aid researchers in the strategic and effective use of Z-protected valine in their peptide synthesis endeavors.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Navigating the Solubility of Z-DL-Val-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-DL-valine (Z-DL-Val-OH), a crucial parameter for its application in peptide synthesis, drug development, and various areas of chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide consolidates available qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. Understanding these factors is key to selecting appropriate solvent systems for synthesis, purification, and formulation.
-
The Amino Acid Side Chain: The isopropyl side chain of valine is nonpolar and hydrophobic, which generally limits solubility in polar solvents like water and favors solubility in less polar organic solvents.
-
The N-Terminal Protecting Group: The N-Cbz (Carbobenzoxy) group introduces a significant nonpolar character to the molecule due to its benzyl ring. This functional group generally increases the solubility of the amino acid derivative in organic solvents compared to its unprotected form.[1]
-
The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.[1] The principle of "like dissolves like" is a useful guideline; solvents with polarity similar to this compound are more likely to be effective.[2][3]
Qualitative Solubility Data
While precise quantitative data for this compound is scarce in publicly available literature, a qualitative assessment of its solubility in common organic solvents can be inferred from the solubility of structurally similar N-Cbz-protected amino acids and general principles of organic chemistry. The following table summarizes the expected solubility profile.
| Organic Solvent | Polarity Index | Expected Qualitative Solubility of this compound | Rationale |
| Methanol | 6.6 | Soluble to Moderately Soluble | As a polar protic solvent, it can engage in hydrogen bonding with the carboxylic acid group. |
| Ethanol | 5.2 | Soluble to Moderately Soluble | Similar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can effectively solvate the polar and nonpolar regions of the molecule. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Another highly polar aprotic solvent with strong solvating power for polar and nonpolar compounds. |
| Chloroform | 4.1 | Moderately Soluble to Sparingly Soluble | A less polar solvent, its ability to dissolve this compound will depend on the balance of polar and nonpolar interactions. |
| Hexane | 0.0 | Insoluble | A nonpolar solvent, it is unlikely to effectively solvate the polar carboxylic acid and carbamate groups of this compound.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining equilibrium solubility.[4][5]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium and the solvent is fully saturated with this compound.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand at the same temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the sample at a constant temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound and a robust protocol for its quantitative determination. Accurate solubility data is paramount for the successful application of this important compound in various scientific endeavors.
References
Z-DL-Val-OH (CAS 3588-63-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-DL-valine (Z-DL-Val-OH), a key building block in synthetic chemistry, particularly in the realm of peptide synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and visualizes relevant chemical workflows.
Core Compound Information
This compound is a synthetic amino acid derivative where the amino group of DL-valine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis, allowing for the controlled formation of peptide bonds.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3588-63-4 | Multiple |
| Molecular Formula | C₁₃H₁₇NO₄ | Multiple |
| Molecular Weight | 251.28 g/mol | Multiple |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 76.0 to 80.0 °C | Not explicitly found for DL-form, but 62-64°C for L-form[1] |
| Boiling Point | 432.6 ± 38.0 °C (Predicted) | Not explicitly found |
| Purity | Typically ≥97% or ≥99% | Multiple supplier data |
| Synonyms | N-CBZ-DL-Valine, N-Benzyloxycarbonyl-DL-valine | Multiple |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where DL-valine is reacted with benzyl chloroformate under alkaline conditions.[1] The base neutralizes the hydrochloric acid formed during the reaction and maintains a pH that facilitates the reaction while minimizing racemization.[2]
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-DL-valine
Materials:
-
DL-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: Dissolve DL-valine in an aqueous solution of sodium hydroxide or sodium bicarbonate in a flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While maintaining the low temperature and vigorously stirring, slowly add benzyl chloroformate to the reaction mixture. The pH of the solution should be maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution as needed.
-
Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound product.
-
Extract the precipitated product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white crystalline solid.
Application in Peptide Synthesis
This compound serves as a crucial building block in peptide synthesis. The benzyloxycarbonyl group protects the amino functionality of valine, allowing its carboxyl group to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a Z-protected amino acid into a peptide chain using solid-phase synthesis.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection reagent for the N-terminal protecting group of the growing peptide (e.g., piperidine for Fmoc)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent like DMF.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
-
Activation of this compound: In a separate vessel, dissolve this compound, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF to pre-activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Thoroughly wash the resin to remove any unreacted reagents.
Z-Group Deprotection
The benzyloxycarbonyl protecting group is typically removed by catalytic hydrogenation.
Procedure:
-
Catalyst Addition: Suspend the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF) and add a palladium-on-carbon (Pd/C) catalyst.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete, as monitored by TLC or LC-MS.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent to obtain the deprotected peptide.
Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound has any direct biological activity or is involved in any specific signaling pathways. Its primary role is that of a synthetic intermediate in the laboratory, particularly for the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl group is a synthetic construct and is typically removed to yield the final, biologically active compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the protons of the valine side chain (isopropyl group), the alpha-proton of valine, the protons of the benzyl group, and the amide proton. |
| ¹³C NMR | Resonances for the carbons of the valine moiety, the benzyloxycarbonyl group (including the carbonyl carbon), and the aromatic carbons of the benzyl group. |
| HPLC | A single peak under appropriate chromatographic conditions, with the retention time dependent on the column and mobile phase used. Chiral HPLC would be required to separate the D and L enantiomers. |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 3588-63-4) is a fundamental reagent in synthetic organic chemistry, valued for its role as a protected amino acid in peptide synthesis. Its synthesis is straightforward, and its application in peptide chemistry is well-established. While it lacks known direct biological activity, its utility as a synthetic building block is indispensable for the creation of a wide range of molecules with potential therapeutic applications.
References
Physical and chemical characteristics of Z-DL-Val-OH
An In-depth Technical Guide to Z-DL-Val-OH
This guide provides a comprehensive overview of the physical and chemical characteristics of N-CBZ-DL-Valine, also known as this compound. It is intended for researchers, scientists, and professionals in drug development who utilize protected amino acids in peptide synthesis and other areas of chemical research. This document details the compound's properties, outlines experimental protocols for its synthesis and analysis, and includes workflows for its preparation and characterization.
Physical and Chemical Properties
This compound is a synthetic amino acid derivative where the amino group of DL-Valine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3588-63-4 | |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White powder | [2][3][4] |
| Purity | ≥97% | [1] |
| Storage | Store at room temperature | [1] |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | [1] |
| LogP | 2.022 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 5 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved by the protection of the amino group of DL-Valine using the Schotten-Baumann reaction.[5] This method involves the use of benzyl chloroformate as the protecting agent in a basic aqueous solution.
Materials:
-
DL-Valine
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Dissolution of DL-Valine: Dissolve DL-Valine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide. This deprotonates the amino group, making it nucleophilic.[5]
-
Addition of Benzyl Chloroformate: Cool the reaction mixture to 0-5°C in an ice bath. Add benzyl chloroformate dropwise with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction.[5]
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting DL-Valine has been consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[5]
-
Acidification and Precipitation: Acidify the aqueous layer with a mineral acid, such as HCl, to a pH of approximately 2-3. This step protonates the carboxyl group, leading to the precipitation of this compound.[5]
-
Isolation of Product: Collect the crude product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum.[5]
Purification Protocol: Recrystallization
Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.[5]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., an ethanol-water mixture).
-
Filter the hot solution to remove any insoluble impurities.[5]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.[5]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound. While specific spectra are dependent on the instrument used, the principles of analysis are universal.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions to look for include the characteristic C=O stretching of the carbamate and carboxylic acid groups (~1700 cm⁻¹), the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic and aromatic portions of the molecule.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum of this compound will show distinct signals for the aromatic protons of the benzyl group, the methine and methyl protons of the valine side chain, and the α-proton.[8][9]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and aliphatic carbons.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) corresponding to the mass of this compound (251.28) should be observed. Fragmentation patterns can also provide structural information.[6][8]
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Guardian of the Amine: An In-depth Technical Guide to Z-Protected Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex biomolecules like peptides. Among the arsenal of protecting groups available to the synthetic chemist, the benzyloxycarbonyl (Z or Cbz) group holds a distinguished position. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z-group revolutionized peptide synthesis by providing a robust and reliable method for the temporary masking of the α-amino group of amino acids.[1][2] This guide provides a comprehensive technical overview of Z-protected amino acids, detailing their synthesis, deprotection, and applications in research and drug development, with a focus on quantitative data and detailed experimental protocols.
Core Principles of Z-Protection
The benzyloxycarbonyl group is a carbamate-based protecting group that effectively suppresses the nucleophilicity of the amino group, preventing its unwanted participation in subsequent reactions.[3] Its utility stems from a combination of factors:
-
Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[4]
-
Stability: Z-protected amino acids are stable to a wide range of reaction conditions, including those employed in peptide coupling and the deprotection of other protecting groups like Boc and Fmoc, making it an orthogonal protecting group.[5]
-
Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their purification and handling.
-
Versatile Deprotection: The Z-group can be removed under different conditions, offering flexibility in synthetic strategy. The most common methods are catalytic hydrogenolysis and treatment with strong acids.[3][5]
Synthesis of Z-Protected Amino Acids
The most common method for the synthesis of Z-protected amino acids is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1]
Quantitative Data on Z-Protection of Amino Acids
The efficiency of the Z-protection reaction is typically high, with excellent yields obtained for a variety of amino acids. The following table summarizes representative quantitative data for the synthesis of Z-protected amino acids.
| Amino Acid | Base | Solvent | Reaction Time (hours) | Typical Yield (%) | Purity (after purification) (%) |
| Glycine | Na2CO3 | Water | 2-4 | >90 | >98 |
| Alanine | NaOH | Water | 2-4 | ~95 | >98 |
| Proline | NaHCO3 | Water/Dioxane | 3-5 | 85-95 | >97 |
| Phenylalanine | NaHCO3 | Water | 2-4 | >90 | >98 |
| Lysine (α-amino) | CuCO3, NaHCO3 | Water | 4-6 | 70-80 | >95 |
Data compiled from multiple sources, including[1]. Yields and purity can vary depending on the specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of Z-Glycine
This protocol details the synthesis of N-benzyloxycarbonyl-glycine (Z-Gly-OH).
Materials:
-
Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up:
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the Z-protected amino acid.[1]
Deprotection of the Z-Group
The removal of the benzyloxycarbonyl group is a critical step in peptide synthesis. The two most widely employed methods are catalytic hydrogenolysis and acidolysis.
Catalytic Hydrogenolysis
This is the most common and mildest method for Z-group deprotection. The Z-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[1]
Acidolysis
Treatment with a strong acid, such as a solution of hydrogen bromide (HBr) in acetic acid, can also cleave the Z-group. This method is harsher than hydrogenolysis and is typically used when the peptide contains other functional groups that are sensitive to catalytic hydrogenation.[1]
Quantitative Data on Z-Deprotection
The choice of deprotection method depends on the substrate and the presence of other functional groups. The following table provides a comparison of common deprotection methods and their typical yields.
| Z-Protected Substrate | Deprotection Method | Reagents | Reaction Time | Typical Yield (%) | Purity (after purification) (%) |
| Z-Gly-OH | Catalytic Hydrogenolysis | H2, 10% Pd/C | 1-4 hours | >95 | >99 |
| Z-Ala-OH | Catalytic Hydrogenolysis | H2, 10% Pd/C | 1-4 hours | >95 | >99 |
| Z-Phe-OH | Acidolysis | 33% HBr in Acetic Acid | 30-60 min | ~90 | >95 |
| Z-Pro-dipeptide | Transfer Hydrogenolysis | Ammonium formate, Pd/C | 1-4 hours | 85-98 | >98 |
Data compiled from multiple sources, including[1][6]. Yields and purity can vary based on the specific reaction conditions and purification methods.
Experimental Protocol: Deprotection of Z-Glycine via Catalytic Hydrogenolysis
This protocol details the removal of the Z-group from Z-Glycine using catalytic hydrogenation.
Materials:
-
Z-Glycine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H2) supply (e.g., balloon)
-
Celite®
-
Filtration apparatus
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in methanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.
Applications in Peptide Synthesis
Z-protected amino acids are extensively used in both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, Z-protected amino acids are coupled with C-terminally protected amino acids or peptides using a coupling agent. The Z-group's stability allows for the selective deprotection of other protecting groups during the synthesis.
Experimental Workflow for Solution-Phase Dipeptide Synthesis:
-
Protection: Protect the α-amino group of the N-terminal amino acid with the Z-group and the carboxylic acid group of the C-terminal amino acid (e.g., as a methyl or ethyl ester).
-
Coupling: Couple the Z-protected amino acid with the C-terminally protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[6]
-
Purification: Purify the resulting Z-protected dipeptide ester by extraction and chromatography.
-
Deprotection: Remove the Z-group and/or the ester group to yield the final dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
While the Fmoc group is more common for temporary α-amino protection in modern SPPS, the Z-group and its derivatives are frequently used for the "permanent" protection of amino acid side chains, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[7][8] In this approach, the α-amino group is protected with the acid-labile Boc group, while the side chains of trifunctional amino acids (e.g., Lys, Asp, Glu, Ser) are protected with more acid-stable benzyl-based groups, including the Z-group.[9]
Boc/Bzl Solid-Phase Peptide Synthesis Workflow:
-
Resin Loading: The C-terminal Boc-protected amino acid is attached to a solid support (resin).
-
Deprotection: The Boc group is removed with a mild acid (e.g., trifluoroacetic acid - TFA).
-
Coupling: The next Boc-protected amino acid (with its side chain protected, if necessary, with a benzyl-based group like Z) is coupled to the free amino group on the resin.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including Z) are removed simultaneously using a strong acid like hydrogen fluoride (HF).
Application in Drug Discovery and Signaling Pathway Research
The synthesis of bioactive peptides is a crucial aspect of drug discovery and the study of cellular signaling. Z-protected amino acids have been instrumental in the synthesis of numerous biologically active peptides, including hormones, neurotransmitters, and their analogues.
A prominent example is the synthesis of enkephalins , which are endogenous opioid peptides that play a significant role in pain modulation.[10][11] Enkephalins bind to opioid receptors, which are G-protein coupled receptors (GPCRs), initiating a signaling cascade that ultimately leads to an analgesic effect.[12][13]
Enkephalin Signaling Pathway via Opioid Receptors
The binding of an enkephalin to a mu- or delta-opioid receptor on a neuron triggers a series of intracellular events:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).
-
Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.[1][14]
-
This cascade of events results in the suppression of pain signals.
Conclusion
The benzyloxycarbonyl protecting group, despite its long history, remains an indispensable tool in the repertoire of the modern chemist. Its robustness, ease of use, and versatile deprotection methods have secured its place in both academic research and industrial drug development. For researchers and scientists engaged in the synthesis of peptides and other complex organic molecules, a thorough understanding of the principles and practicalities of Z-protection is essential for the successful design and execution of synthetic strategies. This guide has provided a detailed overview of the core aspects of Z-protected amino acids, from their synthesis and deprotection to their application in the construction of biologically active peptides, underscoring their enduring significance in the advancement of chemical and biomedical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. Enkephalin disinhibits mu opioid receptor rich striatal patches via delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Z-DL-Val-OH: A Technical Guide to Safe Handling and Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Z-DL-Val-OH (N-Carbobenzyloxy-DL-valine), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work. This document outlines the known hazards, proper handling procedures, personal protective equipment requirements, and emergency protocols.
Hazard Identification and Classification
Based on available data, this compound is classified as follows:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The L-isomer, Z-L-Val-OH, has also been reported to be harmful by inhalation and in contact with skin.[2] Due to the potential for these hazards, appropriate precautions must be taken at all times.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 3588-63-4 | [4][5][6] |
| Molecular Formula | C₁₃H₁₇NO₄ | [4][5] |
| Molecular Weight | 251.28 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 76.0 to 80.0 °C | [3] |
| Boiling Point | 432.6 ± 38.0 °C | [3] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place. | [4][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to this compound. A thorough risk assessment of any procedure involving this compound should be conducted to ensure the highest level of protection.[1][7]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and full-length pants. | Prevents skin contact, which can cause irritation.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation. |
Safe Handling and Experimental Protocols
Proper handling techniques are critical to minimize exposure and prevent contamination. The following protocols are recommended for working with this compound powder.
General Handling Precautions
-
Work in a designated area, such as a chemical fume hood, to control airborne dust.[9]
-
Avoid generating dust during handling and weighing.[10]
-
Use tools and equipment that are easy to clean and decontaminate.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Weighing Protocol for Powdered Reagents
-
Preparation:
-
Don all required PPE as specified in Section 3.
-
Prepare the weighing area inside a chemical fume hood or a ventilated balance enclosure.
-
Place a disposable weighing paper or boat on the balance.
-
Ensure the balance is tared to zero.
-
-
Dispensing:
-
Slowly and carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Avoid any sudden movements that could create airborne dust.
-
Close the stock container immediately after dispensing.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the reaction vessel.
-
Dispose of the weighing paper in a designated chemical waste container.
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder. Do not dry sweep.
-
Wipe down the spatula with a solvent-moistened cloth and allow it to dry before returning to storage.
-
Remove and dispose of gloves properly, and wash hands.
-
Storage and Disposal
Proper storage and disposal are essential for maintaining the stability of this compound and ensuring the safety of the laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep in a dark place.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[10]
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of powdered chemical reagents like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Powdered Chemicals.
References
- 1. va.gov [va.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound,3588-63-4-Amadis Chemical [amadischem.com]
- 4. 3588-63-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 8. carlroth.com [carlroth.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. fishersci.com [fishersci.com]
A Technical Guide to Z-DL-Val-OH: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Carbobenzyloxy-DL-valine (Z-DL-Val-OH), a key reagent in synthetic organic chemistry. This document details its commercial sources, key technical specifications, and established experimental applications, with a focus on peptide synthesis.
Commercial Sources and Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to suit laboratory-scale research and larger drug development projects. Key suppliers include Advent Chembio, BLD Pharm, Chem-Impex, and Sigma-Aldrich. While availability is generally consistent, it is advisable to consult individual supplier websites for the most current stock information and lead times.
For ease of comparison, the following table summarizes the publicly available quantitative data for this compound from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |
| Advent Chembio | 3588-63-4 | C₁₃H₁₇NO₄ | 251.28 | 98% | Not Specified | Not Specified |
| BLD Pharm | 3588-63-4 | C₁₃H₁₇NO₄ | 251.28 | Not Specified | Not Specified | Not Specified |
| Chem-Impex | 3588-63-4 | C₁₃H₁₇NO₄ | 251.3 | ≥ 98% (HPLC) | 76-80 | White to off-white powder[1] |
| Sigma-Aldrich | 3588-63-4 | C₁₃H₁₇NO₄ | 251.28 | 97% | Not Specified | Not Specified |
Core Applications in Synthetic Chemistry
This compound is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amino functionality of the valine residue, preventing unwanted side reactions during peptide bond formation. The racemic nature of the DL-valine provides a mixture of both D and L enantiomers, which can be useful in specific research contexts, such as the synthesis of peptide libraries or in studies where stereochemistry is not a critical factor.
Experimental Protocols
A fundamental application of this compound is in the synthesis of dipeptides. The following is a generalized, illustrative protocol for the coupling of this compound with another amino acid ester, such as Alanine methyl ester (H-Ala-OMe).
Materials:
-
This compound
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., silica gel column chromatography)
Procedure:
-
Activation of this compound: Dissolve this compound in an anhydrous solvent. Add the coupling reagent (e.g., DCC or EDC) to the solution and stir at 0°C for 30-60 minutes to form the active ester.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) in the same anhydrous solvent and neutralize it with a base (e.g., TEA or DIPEA) to obtain the free amine.
-
Coupling Reaction: Add the neutralized amino acid ester solution to the activated this compound solution. Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification: After the reaction is complete (monitored by a suitable technique like Thin Layer Chromatography), filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). The filtrate is then typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude dipeptide is then purified using a suitable technique, such as silica gel column chromatography.
This protocol serves as a foundational method. Specific reaction conditions, including the choice of coupling reagent, base, and solvent, may need to be optimized depending on the specific amino acids being coupled.
Logical Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps and logical relationships in the utilization of this compound.
Caption: Workflow for the synthesis of a dipeptide using this compound.
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides can lead to molecules with specific biological activities. The logical relationship for developing such a bioactive peptide is outlined below.
Caption: Logical pathway from this compound to a potential therapeutic effect.
This guide provides a foundational understanding of the commercial landscape and primary applications of this compound for professionals in the research and drug development sectors. For specific applications and troubleshooting, consulting detailed synthetic organic chemistry literature is recommended.
References
Methodological & Application
Application Notes and Protocols for Z-DL-Val-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the stepwise assembly of amino acids into a peptide chain requires the temporary protection of the α-amino group to prevent unwanted side reactions.[1] While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are the most prevalent, the benzyloxycarbonyl (Z or Cbz) group offers unique strategic advantages.[2][3] Z-DL-Val-OH is the N-α-protected form of a racemic mixture of D- and L-valine.
The use of a racemic (DL) mixture in traditional, stepwise SPPS is unconventional as it results in the synthesis of a complex mixture of diastereomeric peptides, which are challenging to purify. However, it may find applications in the generation of peptide libraries for screening purposes or when the specific stereochemistry at a particular position is not critical or is being investigated. The valine residue itself is a β-branched, sterically hindered amino acid, which can slow down reaction kinetics and lead to incomplete coupling under standard conditions.[4]
The Z-protecting group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA), making it an orthogonal protecting group.[3] Its removal is typically achieved through catalytic hydrogenolysis or strong acids like HBr in acetic acid.[3] These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence using SPPS, addressing the challenges of coupling a sterically hindered amino acid and the strategic use of the Z-group.
Data Presentation
Physicochemical Properties of Z-Val-OH
| Property | Value | Reference |
| Synonyms | Cbz-Val-OH, N-Benzyloxycarbonyl-L-valine | [5] |
| CAS Number | [1149-26-4] (L-isomer) | [5] |
| Molecular Formula | C₁₃H₁₇NO₄ | [5] |
| Molecular Weight | 251.3 g/mol | [5] |
| Appearance | White to light yellow solid | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
Comparison of Common α-Amino Protecting Groups in SPPS
This table summarizes the characteristics of Z, Fmoc, and Boc protecting groups, particularly relevant when dealing with sterically hindered residues like valine.
| Protecting Group | Cleavage Conditions | Stability | Orthogonality | Comments |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH)[3] | Stable to TFA and piperidine.[3] | Orthogonal to both Fmoc and Boc strategies. | Useful for synthesizing protected peptide fragments.[3] Not compatible with residues sensitive to hydrogenolysis (e.g., Met, Cys).[3] |
| Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF[7][8] | Acid-labile. | Orthogonal to Boc strategy. | The most common strategy for modern SPPS due to mild deprotection conditions.[7] |
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., 50% TFA in DCM)[9] | Base-stable. | Orthogonal to Fmoc strategy. | Requires harsher acidic conditions for cleavage than Fmoc.[10] |
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
The proper swelling of the resin is critical for ensuring that reactive sites within the polymer matrix are accessible to reagents.[11]
-
Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a suitable SPPS reaction vessel.[12]
-
Add a solvent appropriate for the resin type, typically Dichloromethane (DCM) for polystyrene-based resins or N,N-Dimethylformamide (DMF).[11]
-
Allow the resin to swell for 20-60 minutes at room temperature with gentle agitation.[8][11]
-
Drain the solvent using gentle suction or by applying inert gas pressure.[2]
-
Wash the resin three times with DMF to prepare it for the first coupling or deprotection step.[3]
Protocol 2: Coupling of this compound
Due to the steric hindrance of the valine side chain, efficient activation and potentially longer coupling times are necessary for a successful reaction.[7] This protocol uses HBTU/DIPEA as the activating agents.
-
Resin Preparation : Start with the free amine on the peptide-resin (obtained after the deprotection step of the previous amino acid). Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual deprotection reagents.[3]
-
Amino Acid Activation (Pre-activation) : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[7]
-
Coupling Reaction : Add the activated this compound solution to the prepared peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time helps to overcome the steric hindrance.[7]
-
Monitoring and Washing :
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test to detect the presence of unreacted primary amines.[4] A negative result (beads remain colorless or yellowish) indicates a complete reaction.[13]
-
If the Kaiser test is positive (intense blue color), indicating incomplete coupling, drain the reaction solution and repeat the coupling step ("double coupling") with a fresh solution of activated this compound.[3][4]
-
Once the reaction is complete, drain the coupling solution and wash the peptide-resin extensively with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove all excess reagents and by-products.[3]
-
Protocol 3: Z-Group Deprotection (On-Resin) via Catalytic Hydrogenolysis
This protocol is only suitable for peptides and resins that are stable to hydrogenolysis conditions (e.g., avoid if the sequence contains Met, Cys, or Trp).[3]
-
Resin Preparation : After completing the peptide assembly, wash the Z-protected peptide-resin thoroughly with DCM and then with the reaction solvent (e.g., DMF).[3]
-
Hydrogenolysis : Suspend the peptide-resin in a suitable solvent like DMF.
-
Add a Palladium on Carbon (Pd/C) catalyst (e.g., 10% Pd/C) to the suspension.
-
Securely seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically via a balloon) and stir the mixture vigorously for 12-24 hours at room temperature.
-
Catalyst Removal : Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, collecting the peptide-resin. This step is critical to prevent contamination.[3]
-
Wash the peptide-resin thoroughly with DMF and DCM. The peptide-resin now has a free N-terminal amine and is ready for the final cleavage from the resin.[3]
Protocol 4: Final Cleavage and Peptide Precipitation
This step cleaves the completed peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.[7] The Z-group will remain intact if not previously removed.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[7]
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[8]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold ether.[12]
-
Dry the crude peptide pellet under vacuum.[8] The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
Experimental Workflow for SPPS Cycle
Caption: General workflow for a single coupling cycle in SPPS using this compound.
Orthogonality of Protecting Groups
Caption: Logical diagram showing the orthogonal removal strategies for Z, Fmoc, and Boc groups.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. rsc.org [rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Z-DL-Val-OH in Solution-Phase Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) in solution-phase peptide synthesis. This document outlines detailed experimental protocols, potential challenges, and strategies for successful peptide coupling, tailored for professionals in chemical research and drug development.
Introduction
This compound is a valuable building block in peptide synthesis, particularly in the solution-phase methodology. The benzyloxycarbonyl (Z) group serves as a robust Nα-protecting group, removable under neutral conditions by catalytic hydrogenation, which offers orthogonality to acid- and base-labile protecting groups.[1] The use of a DL-racemic mixture of valine introduces diastereomeric diversity into the resulting peptide, a strategy that can be employed in the generation of peptide libraries for screening purposes or to enhance peptide stability against enzymatic degradation.
However, the racemic nature of this compound necessitates careful consideration during peptide coupling and subsequent purification, as it will result in the formation of a mixture of diastereomeric peptides.[2] Furthermore, as with any peptide coupling reaction, the potential for racemization of the activated amino acid must be addressed to ensure the integrity of the desired products.[3][4]
Key Considerations for Using this compound
-
Formation of Diastereomers: The primary consequence of using this compound is the production of a 1:1 mixture of diastereomeric peptides at the coupling site. This requires robust analytical and purification methods, such as chiral chromatography, to separate the resulting diastereomers if a single stereoisomer is desired for downstream applications.[5]
-
Racemization Control: While starting with a racemic mixture, it is still crucial to minimize further racemization at the α-carbon during the carboxyl group activation step. This is particularly important when coupling to a chiral amino acid or peptide fragment. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended to suppress this side reaction.[3][4][6]
-
Coupling Reagent Selection: A variety of coupling reagents can be employed for solution-phase peptide synthesis. The choice of reagent can impact coupling efficiency, reaction time, and the extent of side reactions. Common choices include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU).[4][7]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence reaction rates and the solubility of reactants and products. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[8] Low temperatures are often employed during the activation step to minimize side reactions, including racemization.[9]
Experimental Protocols
The following protocols provide a general framework for the solution-phase coupling of this compound to an amino acid ester. Optimization of reaction conditions may be necessary for specific peptide sequences.
General Workflow for Solution-Phase Peptide Coupling
Caption: Workflow for this compound solution-phase peptide coupling.
Protocol 1: Carbodiimide-Mediated Coupling (DIC/HOBt)
This protocol utilizes N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (1.0 eq) to liberate the free amine and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0-1.1 eq) and HOBt (1.1 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU).
-
Dilute the filtrate with additional DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Phosphonium Salt-Mediated Coupling (PyBOP)
This protocol employs (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as the coupling reagent.
Materials:
-
This compound
-
Amino acid ester (H-Xaa-OR)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amino acid ester (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.1 eq) to the solution.
-
Add DIPEA (2.0-2.5 eq) to the reaction mixture and stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the product, or dilute with ethyl acetate.
-
If diluted with ethyl acetate, wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative data for solution-phase peptide coupling reactions. Note that specific yields and purity for this compound couplings will be sequence-dependent and require experimental optimization.
Table 1: Comparison of Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Typical Yield Range (%) | Key Considerations |
| DIC | HOBt | DIPEA/NMM | 4-24 | 70-95 | Inexpensive; urea byproduct can be difficult to remove.[7][9] |
| EDC·HCl | HOBt | DIPEA/NMM | 4-24 | 70-95 | Water-soluble urea byproduct, simplifying workup.[9] |
| PyBOP | None | DIPEA | 1-4 | 80-98 | Fast and efficient; requires a base.[4][8] |
| HBTU | None | DIPEA | 1-4 | 80-98 | Similar to PyBOP, highly efficient.[7] |
Table 2: Impact of Additives on Racemization
The following data, adapted from studies on model peptides, illustrates the effectiveness of additives in suppressing racemization during coupling. The values represent the percentage of the undesired D-isomer formed during the coupling of a Z-protected L-amino acid.
| Coupling Reagent | Additive | % D-isomer Formation (Representative) |
| DIC | None | High (can exceed 20%) |
| DIC | HOBt | 5-15%[5] |
| DIC | HOAt | 2-6%[5] |
| DIC | OxymaPure | 4-8%[5] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield | Incomplete reaction | Extend reaction time; use a more efficient coupling reagent (e.g., PyBOP, HBTU); ensure anhydrous conditions. |
| Poor solubility of reactants | Try a different solvent or a solvent mixture (e.g., DCM/DMF). | |
| Presence of Unreacted Starting Material | Inefficient activation | Pre-activate the this compound with the coupling reagent before adding the amino component. |
| Formation of Side Products | Racemization | Ensure the use of an additive (HOBt, HOAt); perform the reaction at a lower temperature. |
| N-acylurea formation (with carbodiimides) | Add HOBt; avoid excess carbodiimide; perform the reaction at 0°C.[4] | |
| Difficulty in Purification | Co-elution of diastereomers | Utilize high-performance flash chromatography or preparative HPLC with a suitable chiral stationary phase if separation is required. |
| Byproduct contamination | Optimize the aqueous workup procedure; for DIC, ensure complete removal of DIU by filtration. |
Logical Relationships in Peptide Coupling
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Z-DL-Val-OH
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the amine functionality of amino acids, including DL-Valine (Z-DL-Val-OH). Its stability under various conditions and the availability of reliable deprotection methods make it a cornerstone in peptide synthesis and the development of pharmaceutical intermediates.[1] The selection of an appropriate deprotection strategy is critical and is dictated by factors such as the presence of other functional groups within the molecule, the desired scale of the reaction, and the available laboratory equipment.
This document provides detailed protocols for the two primary methods for the cleavage of the Z group from this compound: Catalytic Hydrogenation and Acid-Catalyzed Cleavage .
Comparative Overview of Deprotection Methods
The efficiency and suitability of each deprotection method can vary. The following table summarizes key quantitative data for the deprotection of this compound to facilitate a comparative analysis.
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Purity | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas, 1 atm), 10% Pd/C | Methanol | Room Temp. | 2-4 h | >95% | High | Mild conditions; catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Room Temp. | 1-3 h | High | High | Avoids the use of flammable H₂ gas. |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-2 h | Good | Good | Harsh conditions; can cause side reactions. |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 2-12 h | Variable | Good | Milder than HBr/AcOH but may require longer reaction times. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is the most common and generally the mildest method for Z group deprotection.[1] It proceeds via the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst, yielding the free amine, toluene, and carbon dioxide as byproducts.[1]
Protocol 1.1: Standard Hydrogenolysis with H₂ Gas
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Celite or syringe filter
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Atmosphere Exchange: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times. For laboratory-scale reactions, a balloon filled with hydrogen is sufficient.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude DL-Valine. The product can be further purified by recrystallization if necessary.
Protocol 1.2: Transfer Hydrogenation with Ammonium Formate
Transfer hydrogenolysis offers a safer alternative to using flammable hydrogen gas by employing a hydrogen donor, such as ammonium formate, in situ.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by gas (CO₂) evolution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.1.
Method 2: Acid-Catalyzed Cleavage
Strong acidic conditions can also effectively remove the Z group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation.[1]
Protocol 2.1: Deprotection with HBr in Acetic Acid
This is a classic and effective method, though the conditions are harsh.
Materials:
-
This compound
-
33% (w/w) Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) in a round-bottom flask at room temperature.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, add the reaction mixture dropwise to a stirred solution of cold diethyl ether to precipitate the product as the hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield DL-Valine hydrobromide.
-
Neutralization (Optional): To obtain the free amino acid, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin). The free DL-Valine can then be isolated by evaporation of the solvent or extraction.
Protocol 2.2: Deprotection with Trifluoroacetic Acid (TFA)
TFA is a strong acid commonly used for the removal of Boc protecting groups, but it can also cleave the Z group, often requiring longer reaction times or elevated temperatures.[2]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of TFA and DCM (e.g., 50% TFA in DCM) at 0 °C.
-
Reaction: Allow the solution to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Isolation: The crude product can be purified by a suitable method, such as recrystallization.
Visualized Workflows and Chemical Transformations
Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation.
Workflow for Acid-Catalyzed Cleavage
Caption: General experimental workflow for acid-catalyzed cleavage.
Chemical Transformation of this compound Deprotection
Caption: Overall chemical transformation during Z-group deprotection.
References
Application Notes and Protocols for Z-DL-Val-OH in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Val-OH, or N-Carbobenzyloxy-DL-valine, is a racemic mixture of the N-protected amino acid valine. In drug discovery, while specific stereoisomers (L- or D-) are often preferred for their defined pharmacological activity, the DL-racemic form can serve as a cost-effective starting material for the synthesis of peptide libraries and peptidomimetics in early-stage research. The benzyloxycarbonyl (Z) group provides a stable protecting group for the amino function of valine, which can be readily removed under specific conditions, making it a versatile building block in solid-phase and solution-phase peptide synthesis.
These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its use in synthetic workflows.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a synthetic intermediate in the creation of peptides and peptidomimetics. Valine residues are significant in many biologically active peptides due to their hydrophobic and bulky nature, which can influence peptide structure and interaction with biological targets.
-
Peptide Synthesis: this compound is utilized as a building block in the synthesis of peptides.[1][2][3] The racemic nature allows for the introduction of both D and L-valine into a peptide sequence, which can be useful for creating peptide libraries for screening purposes. The presence of D-amino acids can enhance peptide stability against enzymatic degradation.
-
Pharmaceutical Development: This compound is a component in the formulation of various pharmaceuticals.[1][2] It can be incorporated into larger molecules designed to target specific biological pathways.
-
Medicinal Chemistry: In medicinal chemistry, this compound is employed in the design of therapeutics, particularly for metabolic disorders and conditions requiring muscle recovery.[1]
-
Synthesis of Bioactive Compounds: It serves as a precursor in the synthesis of more complex molecules, including anti-cytomegalovirus compounds and inhibitors of proteases like human leukocyte elastase.[4]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | [5] |
| Molecular Weight | 251.28 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | |
| Storage | Store at room temperature | [5] |
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for coupling this compound to a resin-bound peptide chain using standard carbodiimide chemistry.
Materials:
-
This compound
-
Peptide-resin (with a free N-terminal amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add Oxyma (3 equivalents) and DIC (3 equivalents). Allow the mixture to react for 10-15 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin.
-
Agitation: Agitate the reaction vessel on a shaker for 2-4 hours at room temperature.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation.
Materials:
-
Z-protected peptide (on-resin or in solution)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
Procedure:
-
Dissolution: If the Z-protected peptide is not on a resin, dissolve it in a suitable solvent like methanol in a reaction flask. If it is on a resin, suspend the resin in a suitable solvent.
-
Addition of Catalyst: Carefully add a catalytic amount of 10% Pd/C to the solution/suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Signaling Pathways and Workflows
While this compound itself is a synthetic building block, the peptides synthesized using it can modulate various signaling pathways. For instance, peptides containing valine residues can be designed to inhibit protein-protein interactions or act as enzyme inhibitors. Below is a hypothetical representation of a signaling pathway that could be targeted by a peptide synthesized using this compound and an experimental workflow for screening such a peptide.
Caption: Hypothetical signaling cascade inhibited by a peptide containing a valine residue.
Caption: Drug discovery workflow utilizing this compound for initial library synthesis.
References
Application Notes and Protocols for the Incorporation of Z-DL-Val-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a key strategy in modern peptide drug design to enhance therapeutic properties. Z-DL-Val-OH, a racemic mixture of N-benzyloxycarbonyl-protected D- and L-valine, serves as a valuable building block for introducing valine residues with altered stereochemistry. This modification can significantly increase a peptide's resistance to proteolytic degradation, modulate its conformation, and consequently alter its biological activity.[1] These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS), methods for the separation of the resulting diastereomeric peptides, and a summary of the expected impact on peptide stability.
Introduction
Native peptides composed exclusively of L-amino acids are often limited as therapeutic agents due to their rapid degradation by proteases.[1] The substitution of L-amino acids with their D-enantiomers is a well-established method to overcome this limitation. The peptide bonds adjacent to D-amino acids are not readily recognized by most endogenous proteases, leading to a significant increase in the peptide's in vivo half-life.[1][2]
This compound is a commercially available racemic mixture of Z-D-Val-OH and Z-L-Val-OH. The benzyloxycarbonyl (Z) group provides N-terminal protection suitable for peptide synthesis. The use of a racemic mixture (DL) in a standard peptide synthesis workflow will result in the formation of two distinct diastereomeric peptides. These diastereomers will have identical mass but different three-dimensional structures, which can lead to different biological activities and chromatographic behaviors. Therefore, a purification step to separate these diastereomers is crucial.
This document outlines the necessary procedures for utilizing this compound in peptide synthesis and the subsequent purification and analysis of the modified peptides.
Key Considerations for Using a Racemic Mixture
When incorporating this compound into a peptide sequence, it is important to understand the following:
-
Formation of Diastereomers: The coupling of a racemic amino acid to a chiral peptide chain will result in a mixture of two diastereomers. For example, coupling this compound to a peptide ending in an L-amino acid will produce both an L-L dipeptide segment and a D-L dipeptide segment.
-
Separation is Essential: Diastereomers can have different physical, chemical, and biological properties. Therefore, their separation is necessary to obtain a pure peptide with defined characteristics. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating diastereomeric peptides.[1][3]
-
Characterization: After separation, each diastereomer should be characterized independently to determine its specific activity and stability.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a manual or automated synthesizer.
Materials:
-
Fmoc-protected amino acids
-
This compound (ensure it is compatible with the subsequent deprotection steps if not the N-terminal residue)
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, remove the terminal Fmoc group.
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge and decant the ether.
-
Dry the crude peptide pellet.
-
Protocol for Purification of Diastereomeric Peptides by RP-HPLC
Materials:
-
Crude peptide mixture containing the two diastereomers
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or a water/acetonitrile mixture).
-
Method Development:
-
Start with a shallow gradient to maximize the separation of the two diastereomers. A typical starting gradient could be 5-95% B over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). The two diastereomers should appear as two distinct, closely eluting peaks.
-
Optimize the gradient to achieve baseline separation of the two peaks. This may involve adjusting the gradient slope or using an isocratic hold.
-
-
Preparative HPLC:
-
Once an optimal separation method is developed on an analytical scale, scale up to a preparative HPLC column.
-
Inject the crude peptide solution and run the preparative separation.
-
Collect the fractions corresponding to each of the two diastereomer peaks.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions for each diastereomer.
-
Lyophilize the purified fractions to obtain the final peptide powders.
-
Data Presentation
The incorporation of D-amino acids significantly enhances the stability of peptides against enzymatic degradation. The following tables summarize representative data on the impact of D-amino acid substitution on peptide half-life.
Table 1: Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides
| Peptide Sequence | Modifying Amino Acid | Matrix | Half-life (t₁/₂) | Reference |
| L-Peptide (example) | L-Valine | Human Plasma | ~15 minutes | Fictional Data |
| D-Peptide (example) | D-Valine | Human Plasma | > 24 hours | Fictional Data |
| L-Analog | L-Arginine | Trypsin Solution | ~5 minutes | [2] |
| D-Analog | D-Arginine | Trypsin Solution | > 12 hours | [2] |
Table 2: Coupling Efficiency and Racemization Risk of Common Coupling Reagents
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages |
| HBTU/HOBt | Excellent | Low | Fast reaction times, high efficiency. |
| DIC/HOBt | Good to Excellent | Moderate | Soluble urea byproduct in organic solvents. |
| HATU/HOAt | Excellent | Very Low | Highly efficient, especially for hindered couplings. |
| EDC/HOBt | Good | Moderate | Water-soluble byproducts, cost-effective. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Coupling of Z-DL-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of the coupling of N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) to an amine-containing compound. The protocols outlined below are based on established peptide coupling methodologies and can be adapted for both solution-phase and solid-phase synthesis.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the construction of peptides. This compound is a common building block in peptide synthesis, where the benzyloxycarbonyl (Z) group serves as a urethane-type protecting group for the amino functionality of valine. The coupling of this compound requires the activation of its carboxylic acid moiety to facilitate nucleophilic attack by an amine. The choice of coupling reagent, additives, and reaction conditions is critical to ensure high yield, purity, and minimal racemization. Valine, being a sterically hindered amino acid, can present challenges in coupling, necessitating the use of potent activating agents.
Quantitative Data Summary
The efficiency of the coupling reaction is highly dependent on the chosen methodology. The following table summarizes typical quantitative data for peptide coupling reactions involving sterically hindered amino acids like valine, based on literature precedents for similar couplings.
| Coupling Reagent/Method | Additive | Base | Typical Yield (%) | Racemization | Reference |
| DCC/DIC | HOBt | DIEA | 70-85 | Low | [1] |
| EDC·HCl | Oxyma Pure | DIEA | 80-90 | Very Low | [2] |
| HBTU | HOBt | DIEA/NMM | 85-95 | Low | [1] |
| HATU | - | DIEA/Collidine | >90 | Very Low | [1][3] |
| PyBOP | - | DIEA | 85-95 | Low | [3] |
Note: Yields and racemization levels are dependent on the specific substrates, reaction conditions, and purification methods. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is strongly recommended to suppress racemization and improve reaction rates.[4]
Experimental Workflow
The general workflow for the coupling of this compound is depicted below. This process involves the activation of the carboxylic acid, followed by the addition of the amine component and subsequent workup and purification.
Caption: General workflow for the coupling of this compound.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound. These protocols can be adapted based on the specific amine component and the scale of the reaction.
Protocol 1: Coupling using EDC·HCl and Oxyma Pure
This protocol is recommended for its high efficiency and low racemization potential.[2] EDC·HCl and its urea byproduct are water-soluble, facilitating purification.[1]
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., amino acid ester hydrochloride, 1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq.)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (1.1 eq.)[2]
-
N,N-Diisopropylethylamine (DIEA) (1.0 eq. if using an amine salt, otherwise catalytic)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and Oxyma Pure (1.1 eq.) in anhydrous DCM or DMF.
-
Addition of Amine: Add the amine component (1.0 eq.) to the solution. If the amine is a hydrochloride salt, add DIEA (1.0 eq.) to neutralize it.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add EDC·HCl (1.1 eq.) to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[2][5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure coupled product.
Protocol 2: Coupling using HATU
HATU is a highly effective uronium-based coupling reagent, particularly useful for sterically hindered amino acids like valine, leading to faster reactions and higher yields with minimal racemization.[1][6]
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0 eq.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.0 eq.)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
Pre-activation: In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIEA or collidine (2.0 eq.) and stir for 2-5 minutes at room temperature.[7]
-
Coupling: Add the amine component (1.0 eq.) to the pre-activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are anhydrous, as moisture can hydrolyze the activated species.
-
Increase the equivalents of the coupling reagent and/or extend the reaction time.
-
For sterically demanding couplings, consider using a more potent coupling reagent like HATU or performing a "double coupling" where fresh reagents are added after the initial coupling period.[6]
-
-
Presence of Byproducts:
-
N-acylurea: This can form when using carbodiimide reagents. Adding HOBt or Oxyma Pure can minimize this side reaction.[4] The urea byproduct from DCC is largely insoluble in many organic solvents, while the byproduct from EDC is water-soluble and can be removed by aqueous workup.[1]
-
Racemization: Use of additives like HOBt or Oxyma Pure is crucial.[3] Performing the reaction at lower temperatures can also help minimize racemization.
-
Signaling Pathway of Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation mediated by a carbodiimide coupling reagent and an additive like HOBt.
Caption: Mechanism of carbodiimide-mediated amide bond formation.
References
Application Notes and Protocols: Z-DL-Val-OH as a Building Block for Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-DL-Val-OH (N-Benzyloxycarbonyl-DL-valine) as a strategic building block in the synthesis of novel peptides. The incorporation of a racemic mixture of valine offers a unique approach to peptide design, primarily aimed at enhancing proteolytic stability and exploring novel structure-activity relationships. This document details the rationale, experimental protocols, and expected outcomes for researchers in peptide chemistry and drug discovery.
Introduction: The Rationale for Incorporating DL-Valine
In peptide drug development, a significant hurdle is the rapid degradation of therapeutic peptides by endogenous proteases. A well-established strategy to overcome this is the incorporation of non-proteinogenic amino acids, particularly D-amino acids. Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid at or near a cleavage site can sterically hinder enzyme binding, thereby significantly increasing the peptide's in vivo half-life.
This compound provides a racemic mixture of D- and L-valine, protected at the N-terminus with a benzyloxycarbonyl (Z) group. Utilizing this building block in peptide synthesis results in a population of diastereomeric peptides. This approach can be strategically employed in:
-
Peptide Library Synthesis: To generate diverse libraries for screening and identifying lead compounds with enhanced stability and potentially novel biological activities.
-
Structure-Activity Relationship (SAR) Studies: To investigate the impact of stereochemistry at a specific position on a peptide's conformation and function.
-
Development of Protease-Resistant Peptides: To systematically introduce D-valine into a known bioactive peptide to improve its pharmacokinetic profile.
Data Presentation: Enhanced Stability and Altered Activity
The incorporation of D-amino acids, including D-valine, has a profound impact on the stability and biological activity of peptides. Below is a summary of representative quantitative data from various studies.
Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides in Serum
| Peptide Sequence | Amino Acid Variant | Half-life (t½) in Serum | Reference |
| Model Peptide A | L-Alanine | ~ 15 minutes | [1] |
| Model Peptide A | D-Alanine | > 24 hours | [1] |
| Model Peptide B | L-Phenylalanine | ~ 30 minutes | [2] |
| Model Peptide B | D-Phenylalanine | > 18 hours | [2] |
| Model Peptide C | L-Valine | ~ 45 minutes | Hypothetical Data |
| Model Peptide C | D-Valine | > 20 hours | Hypothetical Data |
Note: The data for Model Peptide C is hypothetical to illustrate the expected trend for a valine-containing peptide but is based on the general principles observed for other D-amino acid substitutions.
Table 2: Impact of D-Amino Acid Substitution on Receptor Binding Affinity and Biological Activity
| Peptide | Target Receptor | L-Amino Acid Variant (IC₅₀/EC₅₀) | D-Amino Acid Variant (IC₅₀/EC₅₀) | Outcome of D-Amino Acid Substitution | Reference |
| Neuropeptide Y Analogue | Y1 Receptor | 5 nM | > 1000 nM | Abolished Activity | [3] |
| Opioid Peptide Analogue | μ-Opioid Receptor | 10 nM | 8 nM | Maintained Activity | [4] |
| Antimicrobial Peptide | Bacterial Membrane | 16 μg/mL | 4 μg/mL | Enhanced Activity | [4] |
| RGD Peptide Analogue | Integrin αvβ3 | 50 nM | 500 nM | Reduced Activity | Hypothetical Data |
Note: The data for the RGD Peptide Analogue is hypothetical to illustrate a common outcome but is based on the principle that conformational changes due to D-amino acid incorporation can affect receptor binding.
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of peptides containing DL-valine.
Solid-Phase Peptide Synthesis (SPPS) of a DL-Valine Containing Peptide
This protocol describes the manual synthesis of a model peptide incorporating this compound using a standard Fmoc/tBu strategy. The Z-group from this compound will be removed during the final cleavage step with strong acid.
Materials:
-
Rink Amide Resin
-
Fmoc-protected L-amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid, including this compound):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or this compound), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (absence of blue color). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide.
-
The crude product will be a mixture of diastereomers. Proceed to Section 3.2 for purification.
-
Purification of Diastereomeric Peptides by RP-HPLC
The use of this compound results in a mixture of two diastereomeric peptides. These can often be separated by reversed-phase HPLC due to subtle differences in their three-dimensional structure and hydrophobicity.
Materials:
-
Crude peptide mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical C18 RP-HPLC columns
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Analytical Method Development:
-
Using an analytical C18 column, develop a gradient elution method to separate the two diastereomers. A shallow gradient is often required.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Example Gradient: 5-45% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm. The two diastereomers should appear as two closely eluting peaks.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the dissolved crude peptide.
-
Collect fractions corresponding to the two separated diastereomeric peaks.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Confirm the identity of each diastereomer by mass spectrometry.
-
Pool the pure fractions for each diastereomer separately.
-
Lyophilize the pooled fractions to obtain the purified peptides as white powders.
-
In Vitro Serum Stability Assay
This protocol is used to compare the stability of the synthesized D-valine containing peptide diastereomer against its all-L counterpart.
Materials:
-
Purified L- and D-valine containing peptides
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 1% TFA (Quenching solution)
-
RP-HPLC system
Protocol:
-
Peptide Incubation:
-
Prepare solutions of the test peptides in PBS.
-
Incubate the peptides in 80% human serum in PBS at 37°C at a final peptide concentration of 100 µg/mL.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add two volumes of cold quenching solution (ACN with 1% TFA) to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
HPLC Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of intact peptide remaining in the supernatant by RP-HPLC using a suitable analytical method.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½) for each peptide.
-
Visualization of Workflows and Concepts
Experimental Workflow for Peptide Synthesis and Diastereomer Separation
References
Application Notes and Protocols for Monitoring Z-DL-Val-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH), a crucial building block in peptide synthesis and pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate tracking of reaction progress, determination of enantiomeric purity, and identification of products and byproducts.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Analysis
HPLC is a primary technique for monitoring this compound reactions, offering both chiral and achiral separation capabilities. Chiral HPLC is essential for resolving the D- and L-enantiomers of valine derivatives, which is critical for ensuring the stereochemical integrity of the final product. Achiral (reversed-phase) HPLC is used to monitor the overall reaction progress by separating reactants, products, and impurities based on their polarity.
Application Note: Chiral HPLC for Enantiomeric Purity
Enantiomeric purity is a critical quality attribute in peptide and pharmaceutical synthesis. Chiral HPLC methods are employed to separate and quantify the D- and L-enantiomers of Z-Val-OH and its subsequent products. This is often achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
A common approach involves the use of polysaccharide-based or macrocyclic glycopeptide-based CSPs, which can effectively resolve the enantiomers of N-protected amino acids.[1] Alternatively, derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol can be used to create fluorescent diastereomeric adducts, allowing for sensitive detection and separation on a reversed-phase column.[2][3]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol describes a general method for the direct enantiomeric separation of this compound using a chiral stationary phase.
-
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., polysaccharide-based like CHIRALPAK®, or macrocyclic glycopeptide-based like CHIROBIOTIC™ T)
-
-
Reagents and Materials:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Mobile phase, e.g., Acetonitrile/Water with 0.1% TFA (proportions to be optimized)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and water in the desired ratio. Add the acidic modifier (e.g., 0.1% TFA). Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Dissolve a small amount of the this compound reaction mixture or standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® IA)
-
Mobile Phase: Isocratic or gradient elution with an appropriate mixture of acetonitrile and water containing 0.1% TFA. (Typical starting conditions: 60:40 Acetonitrile:Water with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers of Z-Val-OH should elute as separate peaks. The D-enantiomer is often more strongly retained on many common chiral stationary phases.
-
Quantitative Data Summary: Chiral HPLC
| Parameter | Z-D-Val-OH | Z-L-Val-OH |
| Retention Time (min) | e.g., 12.5 | e.g., 10.8 |
| Resolution (Rs) | > 1.5 | |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL | e.g., 0.1 µg/mL |
| Limit of Quantitation (LOQ) | e.g., 0.5 µg/mL | e.g., 0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
Note: The values in this table are representative and will vary depending on the specific column, mobile phase, and instrumentation used.
Application Note: Reversed-Phase HPLC for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is a powerful tool for monitoring the progress of a reaction by separating components based on their hydrophobicity. In a typical peptide coupling reaction involving this compound, one can monitor the consumption of the starting material and the formation of the dipeptide product.
Experimental Protocol: RP-HPLC Monitoring of a Peptide Coupling Reaction
This protocol outlines a general method for monitoring the formation of a dipeptide from this compound and another amino acid ester.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
-
Reagents and Materials:
-
Reaction mixture aliquots
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both phases.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of acid). Dilute the aliquot with the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution from a lower to a higher percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the samples taken at different time points. Monitor the decrease in the peak area of this compound and the increase in the peak area of the product.
-
Quantitative Data Summary: RP-HPLC Reaction Monitoring
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | e.g., 500,000 | 0 | 0 |
| 30 | e.g., 250,000 | e.g., 240,000 | ~50 |
| 60 | e.g., 100,000 | e.g., 450,000 | ~80 |
| 120 | e.g., <10,000 | e.g., 490,000 | >98 |
Note: The values in this table are for illustrative purposes. Actual peak areas will depend on the specific reaction and concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for real-time monitoring of reactions in solution. By observing changes in the chemical shifts and integrals of specific proton signals, one can follow the consumption of reactants and the formation of products.
Application Note: ¹H NMR for Kinetic Studies
¹H NMR is particularly useful for studying the kinetics of this compound reactions, such as deprotection or peptide coupling. By acquiring spectra at regular time intervals, the concentration of reactants and products can be determined by integrating characteristic peaks. This allows for the determination of reaction rates and mechanisms.[4][5]
Experimental Protocol: ¹H NMR Monitoring of Z-Group Deprotection
This protocol describes the monitoring of the removal of the benzyloxycarbonyl (Z) group from this compound by catalytic hydrogenation.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
-
Reagents and Materials:
-
This compound
-
Deuterated solvent (e.g., Methanol-d₄)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., balloon)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube. Add a catalytic amount of Pd/C.
-
Reaction Initiation: Place a balloon filled with hydrogen gas over the NMR tube and introduce the hydrogen into the solution.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Analysis: Monitor the disappearance of the characteristic signals of the Z-group (aromatic protons around 7.3 ppm and the benzylic protons around 5.1 ppm) and the appearance of the signals for the deprotected valine. The reaction progress can be quantified by comparing the integral of a stable reactant peak to a stable product peak or an internal standard.
-
Quantitative Data Summary: ¹H NMR Reaction Monitoring
| Time (min) | Integral of Z-group CH₂ | Integral of Valine α-CH | % Deprotection |
| 0 | 2.00 | 0 | 0 |
| 10 | 1.50 | 0.50 | 25 |
| 30 | 0.50 | 1.50 | 75 |
| 60 | <0.05 | 1.95 | >95 |
Note: Integrals are normalized for comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This technique is particularly useful for identifying and quantifying volatile byproducts that may be formed during the reaction.
Application Note: GC-MS for Impurity Profiling
In reactions involving this compound, side reactions can lead to the formation of various impurities. GC-MS, after appropriate derivatization, can be used to create a detailed impurity profile of the reaction mixture. Common derivatization methods for amino acids include silylation (e.g., with MTBSTFA) or esterification followed by acylation.[6]
Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for amino acid derivative analysis (e.g., DB-5ms)
-
-
Reagents and Materials:
-
Reaction mixture aliquot
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
Sample Preparation and Derivatization:
-
Take a small aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add the derivatization reagent (e.g., MTBSTFA) and an anhydrous solvent.
-
Heat the mixture (e.g., at 60-100 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST). The fragmentation pattern of the derivatized this compound and its products will provide structural information.[7][8]
-
Quantitative Data Summary: GC-MS Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| Derivatized Z-DL-Val | e.g., 15.2 | e.g., M-57, 108, 91 | Varies with reaction progress |
| Derivatized Valine | e.g., 9.8 | e.g., M-57, 144 | Varies with reaction progress |
| Potential Byproduct A | e.g., 12.5 | e.g., ... | Varies |
Note: M-57 corresponds to the loss of a tert-butyl group from the TBDMS derivative.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for monitoring a this compound peptide coupling reaction.
Caption: Workflow for monitoring a this compound peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Variable temperatures 1H NMR technique on the kinetics and thermodynamic parameters of equilibrium between the Z and E isomers in a stable phosphorus ylide involving an imidazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. physics.uz.ua [physics.uz.ua]
- 8. researchgate.net [researchgate.net]
Application Notes: Z-DL-Val-OH in the Synthesis of Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) is a valuable and versatile building block in the design and synthesis of enzyme inhibitors, particularly those targeting cysteine proteases. This racemic mixture of Z-protected valine offers a cost-effective starting material for the development of peptidomimetic inhibitors. The valine side chain can effectively occupy the S2 subsite of many proteases, contributing to binding affinity and selectivity. The benzyloxycarbonyl (Z) protecting group provides stability during coupling reactions and can be readily removed under standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups used in complex molecule synthesis.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of cysteine protease inhibitors, with a focus on papain and cathepsin B as representative targets.
Target Enzyme Class: Cysteine Proteases
Cysteine proteases, such as papain, cathepsins, and calpains, play crucial roles in a wide range of physiological and pathological processes, including protein turnover, immune response, and cancer progression.[1] Their active site contains a catalytic dyad composed of a cysteine and a histidine residue. The catalytic mechanism involves the nucleophilic attack of the cysteine thiol on the carbonyl carbon of the substrate's peptide bond.
Inhibitors designed for this class of enzymes often feature an electrophilic "warhead" that covalently reacts with the active site cysteine, leading to potent and often irreversible inhibition. The peptide-like scaffold of the inhibitor is designed to mimic the natural substrate, ensuring specific binding to the enzyme's active site pockets (S1, S2, S3, etc.).
Data Presentation: Inhibitory Activity of Valine-Containing Peptidyl Inhibitors
The following table summarizes representative inhibitory activities of peptidomimetic inhibitors containing a valine or valine-like residue at the P2 position against target cysteine proteases. While specific data for inhibitors synthesized directly from this compound is limited in publicly accessible literature, the presented data from analogous compounds highlight the potential potency.
| Inhibitor Structure/Class | Target Enzyme | Inhibition Constant | Reference / Notes |
| Peptidyl Michael Acceptors | Papain | k₂/Kᵢ (M⁻¹s⁻¹) up to 1.5 x 10⁵ | [2] |
| Dipeptide-Glyoxal | Papain | Kᵢ = 3.30 nM | [3] |
| Dipeptidyl Nitriles | Cathepsin B | Kᵢ < 20 nM | [4] |
| α-Ketoamides | Calpain-1 | IC₅₀ = 78 nM | [5] |
| Z-Gln-Val-Val-OMe | Papain, Cathepsin B | Protective Effect | [6] |
Experimental Protocols
The synthesis of a specific enantiomer of a cysteine protease inhibitor from racemic this compound necessitates a chiral resolution step. Enzymatic kinetic resolution is an efficient method for this purpose. Subsequently, the desired enantiomer of Z-L-Val-OH or Z-D-Val-OH can be elaborated into the final inhibitor.
Protocol 1: Enzymatic Kinetic Resolution of this compound
This protocol describes the lipase-catalyzed esterification for the kinetic resolution of this compound. Lipases often exhibit high enantioselectivity, preferentially esterifying one enantiomer and leaving the other as the unreacted acid.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous alcohol (e.g., 1-butanol)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add 1-butanol (1.5 equivalents).
-
Add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Add immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC or by measuring the conversion.
-
Once approximately 50% conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the recovered enzyme with fresh solvent for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and extract with a 5% sodium bicarbonate solution to separate the unreacted Z-L-Val-OH (in the aqueous phase as the sodium salt) from the Z-D-Val-butyl ester (in the organic phase).
-
Isolation of Z-L-Val-OH: Acidify the aqueous phase to pH 2 with 1 M HCl. Extract the Z-L-Val-OH with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Isolation of Z-D-Val-OH: Wash the original organic phase containing the Z-D-Val-butyl ester with brine, dry over anhydrous sodium sulfate, and concentrate. Saponify the ester using NaOH in a methanol/water mixture. After reaction completion, acidify and extract Z-D-Val-OH as described in step 9.
-
Assess the enantiomeric excess (ee) of both resolved products using chiral HPLC.
Protocol 2: Synthesis of a Peptidyl Aldehyde Inhibitor of Papain
This protocol describes the synthesis of a dipeptidyl aldehyde inhibitor, for example, Z-L-Val-Ala-H, starting from the resolved Z-L-Val-OH. Peptide aldehydes are known potent, reversible inhibitors of cysteine proteases.
Materials:
-
Z-L-Val-OH (from Protocol 1)
-
L-Alanine methyl ester hydrochloride
-
N-Methylmorpholine (NMM)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Silica gel for column chromatography
Procedure:
Step 1: Peptide Coupling
-
Dissolve Z-L-Val-OH (1 equivalent) and L-Alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1 equivalent) to neutralize the hydrochloride salt.
-
Add HOBt (1.1 equivalents) and EDC·HCl (1.2 equivalents).[7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dipeptide ester, Z-L-Val-Ala-OMe. Purify by silica gel chromatography if necessary.
Step 2: Synthesis of the Weinreb Amide
-
The dipeptide ester can be converted to a Weinreb amide for controlled reduction to the aldehyde. Saponify the methyl ester using LiOH in a THF/water mixture.
-
After acidification and extraction, couple the resulting carboxylic acid (Z-L-Val-Ala-OH) with N,O-dimethylhydroxylamine hydrochloride using the coupling procedure described in Step 1.
Step 3: Reduction to the Aldehyde
-
Dissolve the purified Weinreb amide (Z-L-Val-Ala-N(Me)OMe) in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Add a solution of LAH or DIBAL-H (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction carefully by the dropwise addition of a saturated solution of sodium potassium tartrate (Rochelle's salt) or dilute HCl at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Z-L-Val-Ala-H, by silica gel chromatography.
Protocol 3: Assay for Papain Inhibition
This protocol describes a general method for determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) of the synthesized inhibitor against papain using a fluorogenic substrate.
Materials:
-
Papain (activated)
-
Synthesized inhibitor (Z-L-Val-Ala-H)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add a fixed amount of activated papain solution.
-
Add the various concentrations of the inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 30 °C) for a set period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC release).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mechanism of inhibition, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or non-linear regression analysis.
Visualizations
Signaling Pathway and Role of Cathepsin B in Cancer Progression
References
- 1. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for inhibition of papain by peptide Michael acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 13C-NMR study of the inhibition of papain by a dipeptide-glyoxal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: The Role of Z-DL-Val-OH in the Synthesis of Unnatural Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-α-Cbz-DL-valine (Z-DL-Val-OH) in the synthesis of unnatural peptides. The primary application highlighted is the creation of diastereomeric peptide libraries, which are valuable tools in drug discovery for screening against biological targets such as proteases. The inclusion of both D- and L-valine residues at a specific position in a peptide sequence generates a diverse set of stereoisomers, enhancing the chemical space explored and increasing the probability of identifying potent and stable therapeutic leads. Unnatural peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, a desirable property for peptide-based drugs.[1][][3]
Application: Synthesis of a Diastereomeric Peptide Library for Protease Inhibitor Screening
The deliberate incorporation of a racemic mixture of a protected amino acid, such as this compound, is a key strategy in combinatorial chemistry to generate peptide libraries with enhanced diversity. These libraries are particularly useful for identifying enzyme inhibitors, as the stereochemistry of an amino acid at a specific position can significantly influence binding affinity and biological activity.[4][5][6]
This protocol outlines the synthesis of a model tripeptide library with the general structure Ac-L-Ala-(D/L)-Val-L-Phe-NH₂. The use of this compound in the second coupling step results in a mixture of two diastereomers: Ac-L-Ala-D-Val-L-Phe-NH₂ and Ac-L-Ala-L-Val-L-Phe-NH₂. This library can then be screened for its inhibitory activity against a target protease.
Experimental Workflow for Synthesis and Screening
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 5. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Z-DL-Val-OH Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the activation of Z-DL-Val-OH for peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in activating and coupling this compound?
The main difficulty arises from steric hindrance. The bulky isopropyl side chain of valine, combined with the N-terminal protecting group, can physically obstruct the approach of coupling reagents and the nucleophile (the N-terminus of the growing peptide chain). This can lead to slow or incomplete reactions and lower yields.[1][2]
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For challenging couplings involving sterically hindered amino acids, powerful activating agents are recommended.
-
Onium (Aminium/Uronium) and Phosphonium Salts: Reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective than carbodiimides alone.[1][3][4] HATU is often highlighted for its high reactivity and ability to minimize racemization.[3][5]
-
Carbodiimides: Reagents such as DCC, DIC, and EDC can be used, but their efficiency is significantly improved by the addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1][6] These additives help to increase reaction rates and suppress racemization.[1][4] For solid-phase synthesis, DIC is preferred over DCC because its urea byproduct is soluble and can be easily washed away.[4]
Q3: How can I minimize the risk of racemization during coupling?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis. To mitigate this risk:
-
Choose the Right Reagents: Use coupling reagents that are known to suppress racemization, such as HATU or carbodiimide/additive combinations like DIC/HOBt.[1][6]
-
Use Appropriate Bases: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum effective amount.[1][7] Avoid stronger bases like triethylamine (TEA).[1]
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help minimize racemization, though it may also slow the reaction rate.[1][8]
-
Minimize Pre-activation Time: Avoid letting the amino acid sit in its activated state for extended periods before introducing the amine component.[3]
Q4: What are the optimal solvents and temperatures for this compound activation?
The choice of solvent is crucial for ensuring that all reagents and the peptide chain are properly solvated.[1]
-
Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their strong solvating properties.[1] Dichloromethane (DCM) is also commonly used.[1]
-
Temperature: It is generally best to start reactions at room temperature or below (0°C). If the reaction is slow due to steric hindrance or aggregation, the temperature can be slightly increased (e.g., to 30-40°C), but it should be monitored closely for potential increases in side reactions like racemization.[1]
Troubleshooting Guide
Problem: Low or Incomplete Coupling Reaction Yield
This is the most common issue when working with sterically hindered residues like valine.
| Potential Cause | Recommended Solution(s) |
| Insufficient Reagent Reactivity | Switch to a more powerful activating agent such as HATU, HCTU, or PyBOP.[1][9] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction time.[3] |
| Poor Solvation / Peptide Aggregation | Change to a better solvating solvent like DMF or NMP.[1] In cases of severe aggregation, adding chaotropic salts or using solvents known to disrupt secondary structures can help. |
| Reagent Degradation | Ensure all reagents (this compound, coupling agents, bases) are fresh, have been stored correctly, and are free of moisture. |
| Insufficient Reaction Time/Temp | Extend the coupling time (e.g., 2-4 hours or even overnight).[3] If racemization is not a major concern, slightly increasing the temperature may improve the reaction rate.[1] |
Problem: High Degree of Racemization Detected in Product
The presence of the D-isomer (when starting with the L-isomer, or vice-versa) compromises the purity and biological activity of the final peptide.
| Potential Cause | Recommended Solution(s) |
| Base is too strong or concentration too high | Use a non-nucleophilic, hindered base like DIEA or collidine.[1][7] Ensure you are using the minimum necessary equivalents. |
| Inappropriate Coupling Reagent | Use a reagent known for low racemization, such as HATU, or ensure carbodiimides (DCC, DIC) are used with an additive like HOBt or OxymaPure®.[1][4] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[3] |
| Prolonged Pre-activation | Minimize the time between activating the carboxylic acid and adding it to the amine component.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | Moderate to High (without additives) | Cost-effective. Use with HOBt or OxymaPure® is essential to improve efficiency and suppress racemization.[1][4] DIC is preferred for SPPS due to its soluble byproduct.[4] |
| Onium (Aminium/Uronium) Salts | HBTU, HATU, HCTU | High to Very High | Low | Highly efficient for hindered couplings.[1][6] HATU is often the reagent of choice for difficult couplings due to its high speed and low racemization.[3][5] May cause guanidinylation of the free amine if used in large excess.[10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective and does not cause guanidinylation side reactions.[10] Solutions may have lower stability over time compared to uronium salts.[10] |
Experimental Protocols
Protocol 1: Activation of this compound using DIC/HOBt
This protocol is a widely used and cost-effective method that provides a good balance of efficiency and low racemization.[4]
-
Preparation: In a reaction vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of DMF.
-
Activation: Add DIC (1.2 equivalents) to the solution and stir at room temperature for 10-15 minutes to pre-activate the amino acid.
-
Coupling: Add the pre-activated solution to the vessel containing the free amine (1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. For solid-phase synthesis, agitate the mixture.
-
Monitoring: Monitor the reaction for completeness using an appropriate method (e.g., Kaiser test for primary amines in SPPS or TLC/LC-MS for solution phase).[1]
-
Work-up: Once the reaction is complete, proceed with standard washing (for SPPS) or extraction/purification (for solution phase) procedures.
Protocol 2: Activation of this compound using HATU/DIEA
This protocol is recommended for particularly difficult couplings where speed and minimizing racemization are critical.[2]
-
Preparation: In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in DMF.
-
Activation: Add DIEA (2.5 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the free amine (1 equivalent).
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Use an appropriate method (e.g., Kaiser test, LC-MS) to confirm the completion of the reaction.
-
Work-up: Upon completion, proceed with the necessary washing or purification steps.
Visualizations
Caption: General experimental workflow for optimizing this compound activation.
Caption: Simplified chemical activation pathway for this compound.
Caption: Decision tree for troubleshooting low yield in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Preventing racemization of Z-DL-Val-OH during synthesis
Technical Support Center: Z-Val-OH Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during coupling reactions involving Z-L-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Z-L-Val-OH synthesis, and why is it a concern?
A1: Racemization is the process where an enantiomerically pure substance, such as Z-L-Val-OH, converts into a mixture of both L- and D-enantiomers.[1][2] In pharmaceutical and biological research, the specific stereochemistry of a molecule is often critical for its activity and safety. The formation of the undesired D-enantiomer can lead to a loss of biological efficacy, altered pharmacological properties, or difficulties in purification, making its prevention essential.
Q2: What is the primary chemical mechanism responsible for the racemization of Z-L-Val-OH during coupling reactions?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[3] This occurs when the carboxyl group of the N-protected amino acid (Z-L-Val-OH) is activated by a coupling reagent. The planar structure of the oxazolone allows for the temporary loss of stereochemistry at the alpha-carbon. When the oxazolone ring opens to form the peptide bond, it can do so to yield either the original L-enantiomer or the undesired D-enantiomer. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate which also results in racemization.[3][4]
Q3: Which factors have the most significant impact on the rate of racemization?
A3: Several factors influence the extent of racemization during a coupling reaction:
-
Coupling Reagents: The choice of activating agent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used without additives.[3][5][6]
-
Additives: Racemization-suppressing additives (e.g., HOBt, HOAt, Oxyma) are crucial for minimizing this side reaction.[7][8]
-
Base: The strength and steric hindrance of the base used can promote racemization, particularly via the direct enolization pathway.[5]
-
Temperature: Higher reaction temperatures accelerate the rate of both coupling and racemization.[3][9]
-
Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization. Less polar solvents may reduce the rate of racemization.[3]
-
Activation Time: Prolonged pre-activation of the amino acid before coupling increases the opportunity for the formation of the problematic oxazolone intermediate.[5]
Q4: Which coupling reagents and additives are recommended to minimize racemization?
A4: To suppress racemization, it is highly recommended to use a coupling reagent in combination with an additive. These additives react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation.[5]
-
Recommended Combinations:
-
Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).
-
DIC with ethyl cyanohydroxyiminoacetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[5]
-
-
Uronium/Aminium Reagents: Reagents like HATU can be very efficient but should be used with caution and under optimized conditions, as they can still contribute to racemization in the presence of a strong base.[10]
-
Copper (II) Chloride: The addition of CuCl₂ has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[3][8][11]
Q5: How does the choice of base affect racemization, and which bases are preferred?
A5: The base plays a critical role, as it can abstract the proton from the alpha-carbon of the activated amino acid, leading to racemization. Stronger, less sterically hindered bases generally increase this risk.
-
Recommended: For minimizing racemization, weaker or more sterically hindered bases are preferred.
-
Use with Caution:
-
Diisopropylethylamine (DIPEA): While common, DIPEA is a strong base that can promote racemization. If its use is necessary, it should be at the lowest possible concentration.[5]
-
Troubleshooting Guide: High Racemization Detected
Issue: Analysis of your peptide product shows a significant percentage of the D-Valine diastereomer.
Below is a systematic workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for addressing high racemization.
Data Presentation: Comparison of Anti-Racemization Strategies
The following tables provide a qualitative comparison of different reagents and conditions to help guide your experimental design.
Table 1: Coupling Reagents and Additives
| Reagent Combination | Relative Racemization Risk | Comments |
| DIC / DCC (alone) | High | Not recommended without an additive due to high risk of oxazolone formation.[3] |
| DIC + HOBt | Low | A classic and effective combination for suppressing racemization.[3][11] |
| DIC + Oxyma | Very Low | Oxyma is often superior to HOBt in preventing racemization and is non-explosive.[5] |
| HATU / HBTU + Base | Moderate | Highly efficient, but risk increases with strong bases and prolonged activation.[5][10] |
| DIC + HOBt + CuCl₂ | Very Low | Copper (II) chloride has been shown to be a potent racemization suppressor.[3][8] |
Table 2: Influence of Base and Reaction Conditions
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization |
| Base Type | N-Methylmorpholine (NMM), Collidine | Diisopropylethylamine (DIPEA) |
| Base Concentration | Stoichiometric or minimal amount | Excess base |
| Temperature | 0°C or lower | Room temperature or higher |
| Solvent Polarity | Less Polar (e.g., DCM, THF) | More Polar (e.g., DMF) |
| Pre-activation Time | Minimized (< 5 minutes) | Prolonged (> 15 minutes) |
Key Visualizations
Understanding the chemical pathway that leads to racemization is key to preventing it.
Caption: Mechanism of racemization via oxazolone formation.
Experimental Protocol: Low-Racemization Coupling of Z-L-Val-OH
This protocol describes the coupling of Z-L-Val-OH to a generic amino acid ester (H-AA-OR) using conditions designed to minimize racemization.
Materials:
-
Z-L-Val-OH (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Z-L-Val-OH (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Amine Deprotection: In a separate vessel, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add NMM (1.0 eq) and stir for 5 minutes at 0°C to liberate the free amine.
-
Activation: To the cooled solution of Z-L-Val-OH and Oxyma, add DIC (1.1 eq) via syringe. Stir for 2-3 minutes. Note: Do not allow this pre-activation to proceed for an extended period.
-
Coupling: Immediately add the freshly prepared free amine solution (from step 3) to the activated Z-L-Val-OH solution at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-6 hours (or overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-L-Val-AA-OR peptide.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Assess the diastereomeric purity of the final product using chiral HPLC or by NMR analysis after converting to a suitable derivative (e.g., Mosher's ester).
-
References
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. creation.com [creation.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Z-DL-Val-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-DL-Val-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary "side products" when using this compound in peptide synthesis?
When using this compound, which is a racemic mixture of N-benzyloxycarbonyl-protected D-valine and L-valine, the primary outcome is the formation of diastereomeric peptides .[1][2][3][4] This is an expected consequence of incorporating a racemic building block into a chiral peptide chain. For each coupling step where this compound is used, two diastereomers will be formed, leading to a complex mixture of final peptide products.
Beyond the expected diastereomers, other common side reactions in peptide synthesis can also occur, including:
-
Incomplete coupling: Due to the steric hindrance of the valine side chain, coupling reactions may be incomplete, leading to deletion sequences.[5]
-
Racemization: While you are starting with a racemic mixture, racemization can still occur at other chiral centers in your peptide chain, especially during activation steps.[6][7]
-
Diketopiperazine formation: This is a common side reaction, particularly at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[8][9][10][11][12] The use of a DL-amino acid might influence the rate of this side reaction due to the conformational preferences of the resulting dipeptide.
-
Side reactions related to protecting groups: Incomplete removal of the Z-group or side reactions involving the benzyloxycarbonyl group can lead to impurities.
Q2: How can I identify the different diastereomeric peptides formed?
The primary method for identifying and separating diastereomeric peptides is High-Performance Liquid Chromatography (HPLC) , often coupled with Mass Spectrometry (LC-MS).[1][2][3][13] Diastereomers have different physical properties and can be separated on a chiral stationary phase (CSP) or sometimes even on a standard reversed-phase column with optimized conditions.
Q3: Can mass spectrometry distinguish between diastereomeric peptides?
Standard mass spectrometry (MS) cannot differentiate between diastereomers as they have the same mass-to-charge ratio (m/z).[14][15] However, when coupled with a separation technique like HPLC (LC-MS), the different retention times of the diastereomers allow for their individual mass analysis. Tandem mass spectrometry (MS/MS) can sometimes show subtle differences in the fragmentation patterns of diastereomers, which can aid in their characterization.[2]
Troubleshooting Guides
Problem 1: My chromatogram shows multiple peaks of the correct mass.
-
Probable Cause: You are observing the separation of the diastereomeric peptides formed from the incorporation of DL-valine. This is the expected outcome.
-
Solution:
-
Confirm Identity: Use LC-MS to confirm that each of the major peaks corresponds to the correct mass of your target peptide.
-
Characterize Diastereomers: If you need to identify which peak corresponds to which diastereomer, you can synthesize authentic standards using pure Z-L-Val-OH and Z-D-Val-OH and compare their retention times.
-
Optimize Separation: If the resolution between the diastereomeric peaks is poor, optimize your HPLC method. This may involve changing the column (e.g., using a chiral column), adjusting the mobile phase composition, or modifying the temperature.[1]
-
Problem 2: I am observing a significant amount of a low molecular weight byproduct.
-
Probable Cause: This could be a diketopiperazine formed from the N-terminal dipeptide. This is more likely if valine is one of the first two amino acids in your sequence.[8][9][10][11][12]
-
Troubleshooting Steps:
-
Analyze the Byproduct: Use LC-MS to determine the mass of the byproduct. A mass corresponding to the cyclic dipeptide of your N-terminal amino acids is a strong indicator of diketopiperazine formation.
-
Modify Synthesis Strategy:
-
Use a 2-chlorotrityl chloride resin: This sterically hindered resin can suppress diketopiperazine formation.[8]
-
Couple a dipeptide: Instead of coupling single amino acids for the first two residues, synthesize the dipeptide separately and then couple it to the resin.
-
-
Problem 3: My final yield is very low, and I see many deletion sequences in the mass spectrum.
-
Probable Cause: Incomplete coupling of this compound due to its steric bulk.[5]
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the reaction time for the coupling of this compound.
-
Double Couple: Perform the coupling step twice to ensure complete reaction.
-
Use a More Potent Coupling Reagent: Consider using a more powerful activating agent, but be mindful of the potential for increased racemization at other residues.
-
Experimental Protocols
Protocol 1: Chiral HPLC for Diastereomer Separation
This protocol provides a general method for the separation of diastereomeric peptides using a chiral stationary phase.
| Parameter | Setting |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+))[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25 °C |
Note: The optimal mobile phase and gradient will depend on the specific peptide sequence and may require optimization.
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol outlines a general procedure for identifying side reaction products by LC-MS.
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | ESI-TOF or ESI-QTOF |
| Scan Range | 100-2000 m/z |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |
Visualizations
Caption: Workflow for Synthesis and Analysis of Peptides using this compound.
Caption: Troubleshooting Logic for this compound Side Product Identification.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Z-DL-Val-OH for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Z-DL-Val-OH (N-benzyloxycarbonyl-DL-valine) for various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a white to off-white crystalline solid. It is the N-benzyloxycarbonyl protected form of the amino acid DL-valine. While it has limited solubility in water, it is generally soluble in several organic solvents. Qualitative data indicates solubility in methanol, ethanol, acetone, and slightly in Dimethyl Sulfoxide (DMSO) and acetic acid.
Q2: Why am I experiencing difficulty in dissolving this compound for my reaction?
A2: Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, the concentration of the solution, the temperature, and the inherent crystalline structure of the compound. For reactions, achieving a homogenous solution is critical for optimal reaction kinetics and yield.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH adjustment can significantly impact the solubility of this compound. As an amino acid derivative with a carboxylic acid group, its solubility can be increased in basic conditions. Deprotonation of the carboxylic acid to form a carboxylate salt enhances its polarity and solubility in protic solvents.
Q4: What are co-solvents and how can they help in dissolving this compound?
A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For this compound, using a mixture of a good solvent (in which it is highly soluble) and a poorer, but reaction-compatible, solvent can be an effective strategy. This approach modifies the overall polarity of the solvent system to better match the solute.
Troubleshooting Guide
This guide provides a systematic approach to address solubility issues with this compound in your experiments.
dot
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
| Solvent | Estimated Solubility at 25°C (mg/mL) | Polarity Index |
| N,N-Dimethylformamide (DMF) | 50 - 100 | 6.4 |
| N-Methyl-2-pyrrolidone (NMP) | 50 - 100 | 6.5 |
| Tetrahydrofuran (THF) | 20 - 50 | 4.0 |
| Methanol | 20 - 50 | 5.1 |
| Ethanol | 10 - 20 | 4.3 |
| Acetone | 10 - 20 | 5.1 |
| Dichloromethane (DCM) | 5 - 10 | 3.1 |
| Water | < 1 | 9.0 |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent system to dissolve this compound for a subsequent reaction.
dot
Caption: Workflow for using a co-solvent system.
Methodology:
-
Initial Dissolution: In a clean, dry reaction vessel, add the required amount of this compound. Add a minimal volume of a "good" solvent (e.g., DMF, NMP) in which this compound is highly soluble. Stir the mixture until the solid is completely dissolved.
-
Dilution with Reaction Solvent: Slowly add the primary reaction solvent (e.g., THF, DCM) to the concentrated solution from step 1 with continuous stirring. The rate of addition should be slow enough to prevent localized supersaturation and precipitation.
-
Observation: After the addition is complete, observe the solution. If it remains clear, it is ready for the subsequent reaction steps.
-
Troubleshooting: If precipitation occurs, you may need to either increase the proportion of the "good" solvent in the final mixture or gently warm the solution to aid dissolution. Ensure that the warming temperature is compatible with the stability of your reactants.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is suitable for reactions conducted in protic solvents where the formation of a salt is acceptable.
dot
Caption: Workflow for pH adjustment to improve solubility.
Methodology:
-
Suspension: Suspend the this compound in the chosen protic solvent (e.g., ethanol, methanol) in the reaction vessel.
-
Base Addition: While stirring vigorously, add a dilute solution of a suitable base (e.g., 1M sodium hydroxide, triethylamine) dropwise to the suspension.
-
Monitoring: Continue adding the base and monitor the dissolution of the solid. The formation of the more soluble carboxylate salt will lead to a clear solution.
-
Completion: Stop the addition of the base as soon as a homogeneous solution is achieved to avoid a significant excess of base that might interfere with the subsequent reaction.
-
Caution: Be aware that the formation of the salt may affect the reactivity of the this compound and the overall reaction conditions. This method is generally suitable for reactions where the carboxylate form is desired or will not negatively impact the outcome.
How to improve the efficiency of Z-DL-Val-OH peptide bond formation
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals improve the efficiency of Z-DL-Val-OH peptide bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound.
Q1: My coupling reaction with this compound is showing a low yield. What are the common causes and how can I resolve this?
A1: Low yields in peptide coupling reactions can stem from several factors. A systematic approach is best for troubleshooting.
-
Incomplete Activation: The carboxylic acid group of this compound may not be fully activated before the amine component is introduced. Ensure your coupling reagents are fresh and used in the correct stoichiometry.
-
Steric Hindrance: The valine side chain is sterically bulky, which can slow down the reaction. Switching to a more potent coupling reagent or increasing the reaction time may be necessary.[1]
-
Poor Solubility: If this compound, the amine component, or the growing peptide chain has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[2] Consider changing the solvent to a more polar aprotic solvent like N-methylpyrrolidone (NMP) or using a solvent mixture such as DMF/DCM.[3]
-
Suboptimal Conditions: Factors like temperature, concentration, and reaction time play a crucial role. Most reactions are run at room temperature; however, gentle heating can sometimes improve yields for difficult couplings, though it may increase the risk of side reactions.[2] Alternatively, extending the reaction time or performing a "double coupling" (repeating the coupling step) can also enhance efficiency.[4]
-
Reagent Decomposition: Some coupling reagents can degrade if not stored correctly (e.g., in a cool, dry place, protected from moisture).[2] Always use high-purity, properly stored reagents.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Q2: Which coupling reagents are most effective for this compound, and what are their pros and cons?
A2: The choice of coupling reagent is critical for efficiency, especially with a sterically hindered amino acid like valine. Modern onium (aminium/uronium and phosphonium) salts are generally more effective than carbodiimides alone.
-
Onium Salts (HATU, HCTU, COMU, PyBOP): These are highly reactive and efficient reagents.[5] HATU and HCTU are particularly effective for hindered couplings. COMU is a modern alternative with byproducts that are soluble in water, making it a good choice for greener chemistry protocols.[6] Phosphonium salts like PyBOP are also highly effective and avoid the potential side reaction of guanidinylation that can occur with uronium salts (HBTU, HATU, etc.).[7]
-
Carbodiimides (DCC, EDC): These are classic and cost-effective coupling reagents.[8] However, they activate the carboxylic acid more slowly and can lead to side reactions like N-acylurea formation and racemization. To suppress these side reactions and improve efficiency, they must be used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[9] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[10]
The table below summarizes the properties of common coupling reagents.
| Coupling Reagent | Additive Required | Typical Solvent | Relative Efficiency | Racemization Risk | Key Considerations |
| DCC / EDC | Yes (HOBt, Oxyma) | DCM, DMF | Moderate | Low (with additive) | Cost-effective. DCC byproduct is insoluble; EDC byproduct is water-soluble.[9][10] |
| HBTU / TBTU | No (Internal HOBt) | DMF, NMP | High | Low | Efficient and widely used. Can cause guanidinylation of the free amine if used in excess.[11] |
| HATU / HCTU | No (Internal HOAt/6-Cl-HOBt) | DMF, NMP | Very High | Very Low | Excellent for sterically hindered couplings. More expensive than HBTU.[5] |
| COMU | No (Internal Oxyma) | DMF, NMP | Very High | Very Low | High reactivity and water-soluble byproducts. Not based on potentially explosive benzotriazoles.[1] |
| PyBOP | No | DMF, NMP | High | Low | Phosphonium salt; avoids the risk of guanidinylation. Excellent for sensitive amino acids.[7] |
Q3: How can I minimize the risk of racemization and other side reactions?
A3: While this compound is already a racemic mixture, preventing further epimerization at the alpha-carbon during activation is crucial for maintaining stereochemical integrity in the context of a larger peptide sequence.
-
Use Additives: When using carbodiimides, additives like HOBt, and particularly its more potent aza-derivative HOAt or OxymaPure, are essential for suppressing racemization.[1][5]
-
Choose the Right Reagent: Onium salts based on HOAt (like HATU) or Oxyma (like COMU) are known for their ability to mediate couplings with very low levels of racemization.[5]
-
Control the Base: The choice and amount of base can influence side reactions. Use non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings where racemization is a high risk, a weaker base like collidine may be beneficial.[7]
-
Minimize Activation Time: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base before adding the amine. Keeping this pre-activation time short can reduce the opportunity for the activated species to racemize before the coupling occurs.[2]
-
Avoid Excess Uronium Reagents: To prevent the unwanted guanidinylation of the free N-terminal amine, avoid using a large excess of uronium-type reagents (HBTU, HATU). If an excess is needed to drive the reaction, a phosphonium reagent like PyBOP is a safer choice.[11]
Experimental Protocols & Workflow
This section provides a general workflow for peptide bond formation and a detailed protocol for a solution-phase coupling of this compound.
General Peptide Coupling Workflow
The formation of a peptide bond is a two-step process involving the activation of a carboxylic acid followed by a nucleophilic attack from an amine.
Detailed Protocol: Solution-Phase Coupling using EDC/HOBt
This protocol describes the coupling of this compound to a generic amino acid ester (e.g., H-Gly-OMe·HCl) using EDC·HCl and HOBt.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq for neutralizing the HCl salt, plus 1.0-2.0 eq for the coupling)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Neutralization: Add the amino acid ester hydrochloride salt (1.0 eq) to the solution. Cool the flask in an ice bath (0 °C). Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Activation: To the cold mixture, add EDC·HCl (1.1 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted starting acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude dipeptide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
Z-DL-Val-OH stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Z-DL-Val-OH (N-Benzyloxycarbonyl-DL-valine).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around two main areas: the integrity of the benzyloxycarbonyl (Z) protecting group and the stereochemical stability of the valine residue (racemization). The Z-group is susceptible to cleavage under strong acidic conditions or via hydrogenolysis. The chiral center of valine can be prone to racemization, particularly under basic conditions or during certain chemical transformations like peptide coupling.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are typically at room temperature.
Q3: How stable is this compound in common laboratory solvents?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. In neutral, aprotic solvents at room temperature, it is generally stable for short-term use. However, prolonged storage in solution is not recommended. In protic solvents, especially at non-neutral pH, the risk of hydrolysis of the Z-group or racemization increases.
Q4: What are the main degradation pathways for this compound?
A4: The main degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the carbamate bond of the Z-group to yield toluene, carbon dioxide, and DL-valine. This can be catalyzed by strong acids or bases.
-
Racemization: Interconversion of the D- and L-enantiomers of valine, leading to a loss of stereochemical purity. This is often facilitated by base.
-
Hydrogenolysis: Cleavage of the Z-group by catalytic hydrogenation to yield toluene and DL-valine. This is a common deprotection method but can be an unwanted side reaction in the presence of a catalyst and a hydrogen source.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of product during a reaction involving acidic conditions. | Acid-catalyzed hydrolysis of the Z-protecting group. | Use milder acidic conditions if possible. Monitor the reaction progress carefully to minimize exposure time to strong acids. Consider using an alternative acid-stable protecting group if the desired reaction requires harsh acidic conditions. |
| Formation of unexpected diastereomers in a subsequent reaction. | Racemization of the valine stereocenter. | Avoid strongly basic conditions. If a base is required, use a sterically hindered, non-nucleophilic base and maintain a low temperature. During peptide coupling, use racemization-suppressing reagents. |
| Unintended deprotection of the Z-group. | Presence of a hydrogenation catalyst (e.g., Pd, Pt) and a hydrogen source (e.g., H₂, cyclohexene). | Ensure the reaction environment is free from catalytic metals and hydrogen sources if the Z-group needs to remain intact. |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation or degradation in the analytical sample solvent. | Use a mobile phase with a neutral pH for HPLC analysis. Prepare analytical samples fresh in a suitable, non-reactive solvent and analyze them promptly. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following tables provide an illustrative summary of expected stability trends based on general knowledge of N-protected amino acids.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Condition | Expected Stability (t½) | Primary Degradation Pathway |
| 2 | Strongly Acidic | Hours to Days | Hydrolysis of Z-group |
| 4 | Moderately Acidic | Days to Weeks | Slow Hydrolysis |
| 7 | Neutral | Weeks to Months | Minimal Degradation |
| 10 | Moderately Basic | Hours to Days | Racemization, Hydrolysis |
| 12 | Strongly Basic | Minutes to Hours | Rapid Racemization and Hydrolysis |
Table 2: Illustrative Thermal Stability of Solid this compound
| Temperature | Condition | Observed Degradation after 1 week |
| 25°C | Room Temperature | Negligible |
| 40°C | Elevated | Minor |
| 60°C | Elevated | Moderate |
| 80°C | High | Significant |
Degradation Pathways and Experimental Workflows
Caption: Key degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis of this compound
This protocol describes a general HPLC method for the separation of this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[1][2][3][4]
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4 hours.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Expose the samples for a defined period (e.g., 24 hours) and then analyze.
-
Note on Analysis of Forced Degradation Samples: All samples from the forced degradation study should be analyzed by a validated stability-indicating method, such as the HPLC method described above. Further characterization of degradation products can be performed using LC-MS and NMR spectroscopy to elucidate their structures.[5][6][7]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Z-DL-Val-OH and Fmoc-DL-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the choice of protecting groups for amino acids is a critical decision that dictates the overall synthetic strategy, efficiency, and purity of the final product. The two most established Nα-protecting groups are the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-supported comparison between Z-DL-Val-OH and Fmoc-DL-Val-OH, focusing on their performance, underlying chemical principles, and practical applications in peptide synthesis.
It is important to note that the use of a DL-racemic mixture of valine will result in the synthesis of a mixture of peptide diastereomers. For applications requiring a specific stereoisomer, the enantiomerically pure L- or D-forms (e.g., Z-L-Val-OH or Fmoc-L-Val-OH) should be utilized.
Overview of Protecting Groups: Z vs. Fmoc
The primary role of an Nα-protecting group is to temporarily block the amino group of an amino acid to prevent self-polymerization and ensure the controlled, sequential formation of peptide bonds. The ideal protecting group must be stable during the coupling reaction but easily removable under conditions that do not damage the growing peptide chain.[1]
-
Z (Benzyloxycarbonyl): Introduced in the 1930s, the Z group is a cornerstone of classical, solution-phase peptide synthesis.[2][3] It is stable under the mildly acidic and basic conditions used for peptide coupling but is cleaved by strong acids or catalytic hydrogenation.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the modern standard for Solid-Phase Peptide Synthesis (SPPS).[4] Its key advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to acids.[2] This "orthogonal" stability allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed simultaneously with cleavage from the resin at the end of the synthesis.[4][5]
Physicochemical Properties and Chemical Stability
The fundamental differences in the chemical nature of the Z and Fmoc groups dictate their stability and, consequently, the synthetic routes they enable.
| Property | This compound | Fmoc-DL-Val-OH | Key Considerations |
| Molecular Formula | C₁₃H₁₇NO₄[6] | C₂₀H₂₁NO₄[7] | Fmoc group adds significantly more mass and hydrophobicity. |
| Molecular Weight | 251.28 g/mol [6] | 339.39 g/mol [7] | Affects reagent stoichiometry calculations. |
| Appearance | White powder[8] | White to off-white solid[7] | Both are typically stable, crystalline solids. |
| Solubility | Good solubility in organic solvents. | Soluble in standard SPPS solvents like DMF and NMP.[9] | Fmoc-amino acids generally have good solubility, though some (like Asn/Gln) can be poor.[10] |
| Stability to Acid | Stable to mild acids (e.g., TFA used for Boc deprotection). Cleaved by strong acids (e.g., HBr/AcOH).[2][10] | Stable to acids, including strong acids like TFA used for resin cleavage and side-chain deprotection.[10] | Fmoc's acid stability is the basis of its orthogonality in modern SPPS.[4] |
| Stability to Base | Stable to mild bases (e.g., piperidine). | Labile to mild bases, typically cleaved by 20% piperidine in DMF.[2][11][12] | Fmoc's base lability allows for gentle, iterative deprotection cycles.[4] |
| Stability to Hydrogenolysis | Labile (cleaved by H₂/Pd).[2][3] | Stable. | Catalytic hydrogenation offers a very mild deprotection method for the Z group.[3] |
Performance and Strategy in Peptide Synthesis
The choice between this compound and Fmoc-DL-Val-OH is fundamentally a choice between two different synthesis philosophies: liquid-phase versus solid-phase synthesis.
| Parameter | This compound Strategy | Fmoc-DL-Val-OH Strategy | Supporting Data & Considerations |
| Primary Synthesis Method | Liquid-Phase Peptide Synthesis (LPPS).[13] | Solid-Phase Peptide Synthesis (SPPS).[4][11] | SPPS allows for easy purification by filtration and is readily automated. LPPS requires purification after each step but is more scalable. |
| Deprotection Conditions | Harsh: Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH).[2] | Mild: 20% piperidine in DMF at room temperature.[12][14] | The mild conditions of Fmoc-SPPS result in fewer side reactions and typically lead to higher crude peptide purity.[15] |
| Orthogonality | Compatible with base-labile groups. Orthogonal to Fmoc group in fragment condensation strategies.[10] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).[4][5] | This orthogonality is the primary reason Fmoc chemistry dominates SPPS.[4] |
| Racemization Risk | Low. As a urethane derivative, the Z group effectively suppresses racemization during the coupling step.[2][16] | Low. The Fmoc group also suppresses racemization during coupling.[5][16] | While both are robust, racemization can still be induced by certain coupling reagents or for sensitive amino acids like His and Cys.[5][17] Valine is generally not considered highly susceptible. |
| Automation Compatibility | Poor. LPPS is labor-intensive and difficult to automate. | Excellent. The iterative nature of SPPS is ideal for automated synthesizers.[4] | Automated SPPS is the standard for producing research-scale peptides. |
| Typical Yield & Purity | Highly variable, dependent on peptide sequence and purification at each step. | Generally high. Illustrative syntheses show that the Fmoc strategy often results in higher crude yields (~80%) and purity (~75%) compared to older strategies.[15] | Fmoc-SPPS often yields crude peptides of sufficient purity for initial screening without extensive purification. |
Experimental Protocols
The following protocols provide a generalized methodology for the use of Z- and Fmoc-protected valine in their respective synthesis strategies.
This protocol outlines a single dipeptide formation.
-
C-Terminus Protection: Protect the carboxylic acid of the C-terminal amino acid (e.g., Alanine) as a methyl or benzyl ester.
-
Coupling Reaction:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM or DMF).
-
Activate the carboxylic acid by adding a coupling reagent (e.g., DCC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the C-terminally protected amino acid ester (1.0 eq) to the activated mixture.
-
Stir at room temperature for 2-24 hours, monitoring by TLC or HPLC.
-
-
Work-up and Purification:
-
Filter any precipitated urea byproduct (if using DCC).
-
Perform an aqueous work-up to remove excess reagents.
-
Purify the resulting Z-dipeptide ester by column chromatography or recrystallization.
-
-
N-Terminus Deprotection (Z-group removal):
-
Method A (Hydrogenolysis): Dissolve the purified Z-dipeptide ester in methanol or ethanol. Add a catalytic amount of Palladium on carbon (Pd-C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[3]
-
Method B (Acidolysis): Treat the Z-dipeptide with a solution of HBr in acetic acid.[2]
-
-
Final Deprotection: If a C-terminal ester was used, it is saponified (for methyl/ethyl esters) or removed by hydrogenation (for benzyl esters) to yield the final dipeptide.
This protocol describes the addition of one amino acid to a growing peptide chain on a solid support resin.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) that has a free amino group. Swell the resin in DMF for 30-60 minutes.[14]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% (v/v) piperidine in DMF for 3 minutes. Drain.[14]
-
Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[14]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-DL-Val-OH (3-5 eq) and a coupling activator (e.g., HBTU/HATU, 3-5 eq) in DMF. Add a base (e.g., DIPEA, 6-10 eq).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 30-120 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.
-
Monitoring (Optional): Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) is desired.[9]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Visualization of Synthesis Workflows
The following diagrams illustrate the distinct workflows associated with Z- and Fmoc-based peptide synthesis strategies.
Caption: Liquid-Phase Synthesis workflow using this compound.
Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Val-OH.
Caption: Decision logic for choosing between Z- and Fmoc-Valine.
Conclusion and Recommendations
The comparison between this compound and Fmoc-DL-Val-OH is less about the superiority of one reagent and more about the evolution of peptide synthesis technology.
-
Fmoc-DL-Val-OH is the undisputed choice for modern, routine peptide synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS) . Its mild deprotection conditions, compatibility with automated synthesizers, and the robust, orthogonal protection scheme it enables lead to higher efficiency, purity, and ease of use for synthesizing a wide variety of peptides.[4][5][15]
-
This compound remains a relevant, albeit more specialized, reagent. It is primarily used in Liquid-Phase Peptide Synthesis (LPPS) , which can be advantageous for large-scale production where the cost of solid support is prohibitive.[13] It also finds use in convergent or fragment-based synthesis strategies, where protected peptide segments are created in solution and later joined together.[10]
For the vast majority of researchers, scientists, and drug development professionals engaged in peptide discovery and development, Fmoc-DL-Val-OH is the recommended reagent due to its alignment with the efficient, high-throughput workflows of modern SPPS. The Z-group strategy should be considered only when the specific requirements of large-scale solution-phase synthesis or a particular fragment condensation plan are paramount.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
A Head-to-Head Comparison of Z-DL-Val-OH and Boc-DL-Val-OH Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-α-Protecting Group for DL-Valine
In the precise world of chemical synthesis, particularly in the construction of peptides and complex organic molecules, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. DL-Valine, with its sterically hindered isopropyl side chain, presents unique challenges for chemical manipulation. This guide provides an in-depth, objective comparison of two of the most widely used N-α-protecting groups for DL-Valine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group. This comparison is supported by a summary of experimental data and detailed methodologies to assist researchers in making an informed choice for their synthetic endeavors.
At a Glance: Key Differences Between Z and Boc Protection
The fundamental distinction between the Z and Boc protecting groups lies in their stability and the conditions required for their removal. The Z group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1] In contrast, the Boc group is stable to catalytic hydrogenation and basic conditions but is labile to acid.[1][2] This orthogonality is the cornerstone of their application in multi-step syntheses where selective deprotection is required.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for the protection of DL-Valine with both Z and Boc groups, based on typical literature values.
| Parameter | Z (Benzyloxycarbonyl) Protection | Boc (tert-Butoxycarbonyl) Protection |
| Protecting Group Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Synthesis Yield | Generally high, often >90% | Good to high, typically 55% to >90% depending on the protocol.[3][4] |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., TFA in DCM, HCl in dioxane)[5] |
| Byproducts of Cleavage | Toluene and CO₂ | Isobutylene and CO₂ |
| Stability | Stable to acid and base | Stable to base and catalytic hydrogenation |
| Key Advantages | Crystalline derivatives, stable to a wide range of non-reductive conditions. | Mild acid cleavage, orthogonal to Z and Fmoc groups.[6] |
| Potential Side Reactions | Catalyst poisoning, premature cleavage in the presence of other reducible groups. | Formation of t-butyl cation which can lead to side reactions with nucleophilic residues (e.g., Trp, Met).[7] |
Chemical Structures and Reaction Workflows
To visually represent the chemical entities and processes discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the introduction and removal of both Z and Boc protecting groups on DL-Valine are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and downstream applications.
This compound Protection Protocol
Materials:
-
DL-Valine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric Acid (HCl)
-
Water
-
Ice bath
Procedure:
-
Dissolution: Dissolve DL-Valine in an aqueous solution of sodium carbonate or sodium hydroxide in an ice bath.
-
Addition of Protecting Group: While vigorously stirring, slowly add benzyl chloroformate. Maintain the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Boc-DL-Val-OH Protection Protocol
Materials:
-
DL-Valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Citric acid solution (e.g., 0.5 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolution: Dissolve DL-Valine in an aqueous solution of NaOH or a mixture of an organic solvent (dioxane or THF) and water containing a base like TEA.
-
Addition of Protecting Group: Add di-tert-butyl dicarbonate to the solution and stir vigorously at room temperature.
-
Reaction: Continue stirring for 2-12 hours, monitoring the reaction by TLC.
-
Work-up: If an organic solvent was used, remove it under reduced pressure. Wash the aqueous solution with a nonpolar organic solvent like ethyl acetate to remove unreacted Boc₂O.
-
Acidification and Extraction: Acidify the aqueous layer with a citric acid solution, which will cause the product to precipitate or form an oil. Extract the product with ethyl acetate.[3]
-
Drying and Crystallization: Wash the ethyl acetate extract with water and dry over anhydrous sodium sulfate. Concentrate the solution and add petroleum ether to induce crystallization.[3]
-
Isolation: Filter the crystals and dry to obtain Boc-DL-Val-OH. A typical yield for this procedure is around 55%.[4]
Z-Group Deprotection Protocol (Catalytic Hydrogenolysis)
Materials:
-
Z-protected compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)
-
Hydrogen source (H₂ gas balloon or generator)
Procedure:
-
Dissolution: Dissolve the Z-protected compound in a suitable solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected compound.
Boc-Group Deprotection Protocol (Acidolysis)
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Dioxane
-
Hydrochloric acid (HCl) in dioxane (alternative)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM or dioxane.
-
Acid Addition: Add a solution of TFA in DCM (typically 25-50%) or a solution of 4M HCl in dioxane.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. For the sterically hindered valine, longer reaction times may be necessary.[7]
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the deprotected amine salt. Collect the solid by filtration and dry. Deprotection of Boc-L-Valine with TFA or HCl typically results in yields greater than 95%.[5]
Choosing the Right Protecting Group: A Strategic Decision
The choice between Z and Boc protection for DL-Valine is highly dependent on the overall synthetic strategy and the nature of the target molecule.
Choose Z protection when:
-
Stability to a wide range of acidic and basic conditions is required.
-
A deprotection method orthogonal to acid-labile groups is necessary.
-
The molecule does not contain other functional groups susceptible to reduction by catalytic hydrogenolysis (e.g., alkenes, alkynes, some sulfur-containing groups).
Choose Boc protection when:
-
Mild deprotection conditions are preferred.
-
An acid-labile protecting group is required for compatibility with other protecting groups in an orthogonal strategy (e.g., with Z or Fmoc).[6]
-
The synthesis is amenable to standard Boc solid-phase peptide synthesis (SPPS) protocols.
-
Measures are taken to mitigate potential side reactions from the generated tert-butyl cation, such as the use of scavengers.[7]
For peptides containing the sterically hindered D-valine, the Boc strategy in SPPS has been shown to be advantageous in some cases, leading to higher crude purity and overall yield due to the maintenance of a protonated N-terminus which can reduce on-resin aggregation.[8] However, the deprotection of Boc-valine can be slower compared to less hindered amino acids.[7]
Ultimately, a thorough understanding of the chemical properties of both the Z and Boc protecting groups, along with careful consideration of the reaction conditions and potential side reactions, will enable the rational design of a successful and efficient synthesis.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Labyrinth of Unnatural Peptides: A Comparative Guide to the Validation of Z-DL-Val-OH Containing Sequences by Mass Spectrometry
For researchers, scientists, and drug development professionals engineering novel peptide therapeutics, the incorporation of unnatural amino acids like Z-DL-Val-OH offers a gateway to enhanced stability and biological activity. However, this structural complexity demands rigorous analytical validation. This guide provides an objective comparison of mass spectrometry with alternative techniques for the characterization of peptides containing this compound, supported by detailed experimental protocols and data interpretation strategies.
The inclusion of the benzyloxycarbonyl (Z) protecting group and the racemic DL-valine presents unique challenges for standard analytical workflows. While mass spectrometry is a powerhouse for determining molecular weight and sequence, it is crucial to recognize its limitations and integrate complementary methods for a comprehensive validation strategy.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing high sensitivity and detailed structural information.[1] When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex peptide mixtures. For peptides containing this compound, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the peptide backbone, generating a fingerprint of fragment ions that reveals the amino acid sequence.[2][3]
Characteristic Fragmentation in Mass Spectrometry
The presence of the Z-group introduces a characteristic fragmentation pattern. Under collision-induced dissociation (CID), a common fragmentation technique, the Z-group can be lost as a neutral molecule or as a charged fragment, providing a key diagnostic marker in the mass spectrum.
Table 1: Comparison of Key Analytical Techniques for this compound Peptide Validation
| Technique | Primary Application | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight determination, peptide sequencing, impurity identification. | High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.[1] | Cannot distinguish between diastereomers (D- and L-Valine) with identical masses.[1] Ionization efficiency can vary. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of diastereomers, and quantification. | Excellent for assessing purity and separating stereoisomers.[1] | Does not provide direct structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure determination, confirmation of stereochemistry. | Provides detailed information about the spatial arrangement of atoms and can confirm the presence of both D and L isomers. | Lower sensitivity compared to mass spectrometry, requires larger sample amounts, and data analysis can be complex. |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and concentration. | Accurate quantification of amino acid content. | Destructive to the sample, does not provide sequence information. |
Experimental Protocol: Validation of a this compound Containing Peptide by LC-MS/MS
This protocol outlines a general procedure for the analysis of a synthetic peptide incorporating this compound.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 200 to 2000.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Use Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35%.
-
Acquire product ion spectra.
-
4. Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the precursor ion corresponding to the [M+H]+ of the this compound peptide.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series, which confirm the peptide sequence.
-
Look for characteristic fragment ions corresponding to the Z-group and its fragmentation products.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making involved in peptide validation, the following diagrams are provided.
Caption: Experimental workflow for the validation of a this compound containing peptide by LC-MS/MS.
Caption: A comparative overview of analytical techniques for comprehensive peptide validation.
Alternative Approaches to Sequence Validation
While database searching is a common method for peptide identification in proteomics, it is often not applicable to novel synthetic peptides containing unnatural amino acids.[4] In such cases, de novo sequencing is the preferred approach.
-
De Novo Sequencing: This method deduces the peptide sequence directly from the MS/MS spectrum without relying on a sequence database.[5][6] This is particularly useful for identifying unknown peptides or those containing modifications not present in standard databases.
Conclusion
The validation of peptides containing this compound necessitates a multi-faceted analytical strategy. Mass spectrometry is a cornerstone of this process, providing essential information on molecular weight and sequence. However, its inability to distinguish between stereoisomers highlights the critical need for complementary techniques such as HPLC for purity assessment and diastereomer separation. For unambiguous confirmation of stereochemistry, NMR spectroscopy remains the gold standard. By integrating these methods, researchers can ensure the structural integrity and quality of their novel peptide candidates, paving the way for successful downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Comparative Guide for the Structural Confirmation of Z-DL-Val-OH Peptides using NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of N-Cbz-DL-valine (Z-DL-Val-OH). The accurate determination of a peptide's primary sequence, stereochemistry, and conformation is critical in drug discovery and development. This document outlines the experimental protocols, presents representative data, and evaluates the strengths and limitations of each method, with a focus on NMR as a powerful tool for detailed structural elucidation in solution.
Introduction to Structural Analysis of this compound
This compound is a protected amino acid derivative often used in peptide synthesis. The "DL" designation indicates a racemic mixture of both D- and L-valine enantiomers. When incorporated into a peptide, this results in diastereomers. Distinguishing between these diastereomers is crucial as stereochemistry profoundly impacts a peptide's biological activity and proteolytic stability. While various techniques can confirm molecular weight and amino acid sequence, NMR spectroscopy is uniquely suited for providing detailed information on stereochemistry and three-dimensional structure in a solution state, which often mimics the physiological environment.
Core Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides atomic-level information about a molecule's structure and dynamics by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1][2] For a diastereomeric mixture like a peptide containing this compound, NMR can differentiate the distinct chemical environments of the D- and L-forms.
Data Presentation: Representative NMR Data
In a ¹H or ¹³C NMR spectrum of a this compound containing peptide, the presence of two distinct stereocenters creates a diastereomeric relationship. This results in separate, distinguishable signals for the nuclei of the D- and L-Valine residues and often for the nuclei of adjacent residues. The table below presents hypothetical but representative chemical shift data for a simple peptide containing Z-Val-OH, illustrating the expected differences between the D and L forms.
| Assignment | Hypothetical Chemical Shift (ppm) - L-Val Isomer | Hypothetical Chemical Shift (ppm) - D-Val Isomer | Notes |
| ¹H NMR | |||
| Val α-H | 4.15 | 4.25 | Different electronic environments lead to distinct shifts. |
| Val β-H | 2.10 | 2.20 | Shift difference propagates through the side chain. |
| Val γ-CH₃ (1) | 0.95 | 1.05 | Diastereotopic methyl groups may show different shifts. |
| Val γ-CH₃ (2) | 0.90 | 1.00 | |
| ¹³C NMR | |||
| Val α-C | 60.5 | 61.2 | Carbon shifts are also sensitive to stereochemistry. |
| Val β-C | 30.8 | 31.5 | |
| Val γ-C (1) | 19.1 | 19.8 | |
| Val γ-C (2) | 18.5 | 19.2 |
Note: The exact chemical shifts are highly dependent on the solvent, peptide sequence, and NMR instrument frequency. The key takeaway is the presence of two distinct sets of signals for the valine residue.
Experimental Protocol: NMR Analysis of Peptides
This protocol outlines the steps for acquiring 1D and 2D NMR data for a peptide sample.
-
Sample Preparation :
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN).[3] The final concentration should ideally be between 1-10 mM.[4][5]
-
For observation of amide protons (N-H), use a solvent mixture with 90% H₂O and 10% D₂O.[6] The D₂O provides the lock signal for the spectrometer.
-
Ensure the sample is free of particulate matter by filtering or centrifugation.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition :
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to get an overview of the sample's purity and complexity.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.
-
To aid in structural assignment, acquire two-dimensional (2D) NMR spectra:[6][7]
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled through bonds (typically 2-3 bonds apart).
-
TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5 Å), which is crucial for determining the 3D conformation.[7][8]
-
-
-
Data Processing and Analysis :
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.[9]
-
Assign the signals by analyzing the correlation patterns in the 2D spectra. The TOCSY spectrum helps identify the amino acid type, and the NOESY spectrum provides sequential and conformational information.
-
For this compound, carefully identify the two distinct sets of signals corresponding to the D- and L-Valine spin systems.
-
Alternative Structural Confirmation Methods
While NMR is powerful, a multi-faceted approach using other techniques is often employed for complete structural validation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Tandem Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence.[10] | Molecular weight, primary amino acid sequence. | High sensitivity, high speed, suitable for complex mixtures.[11] | Cannot distinguish between stereoisomers (e.g., D- vs. L-Valine).[10] |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal of the peptide to determine the precise arrangement of atoms.[1] | High-resolution 3D structure in the solid state. | Considered the "gold standard" for atomic-level structural detail. | Requires high-quality crystals, which can be difficult to obtain. The crystal structure may not represent the biologically relevant solution conformation.[3] |
| Chiral Chromatography (e.g., HPLC) | Separates stereoisomers based on their differential interaction with a chiral stationary phase. | Confirms the presence of D- and L-amino acids and determines their ratio, typically after peptide hydrolysis.[10] | Direct confirmation of stereochemistry and enantiomeric purity. | Destructive method (requires hydrolysis). Provides no information on the peptide's sequence or conformation. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to provide information on the peptide's secondary structure (e.g., helices, sheets). | Secondary structure content and conformational changes. | Fast, requires small sample amounts, provides information on folding. | Low-resolution structural information; does not provide atomic-level detail. |
Visualization of the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the structural confirmation of a synthesized peptide containing this compound, integrating NMR with complementary techniques.
Caption: Integrated workflow for peptide structure confirmation.
Conclusion
For the unambiguous structural confirmation of peptides containing this compound, no single technique is sufficient. NMR spectroscopy stands out as the most powerful method for providing detailed information on both stereochemistry and 3D conformation in solution.[12] It allows for the direct observation and differentiation of the D- and L-valine containing diastereomers. However, for complete validation, a complementary approach is recommended. Tandem mass spectrometry should be used to rapidly confirm the primary sequence and molecular weight, while chiral chromatography after hydrolysis can provide an orthogonal confirmation of the presence and ratio of the D- and L-enantiomers.[10] This integrated workflow ensures a comprehensive and reliable structural characterization, which is essential for advancing drug development programs.
References
- 1. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. youtube.com [youtube.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Synthetic Peptides: The Impact of Z-DL-Val-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of synthetic peptides is a critical quality attribute that profoundly influences their biological activity, safety, and efficacy. The choice of amino acid derivatives used in peptide synthesis is a key determinant of the final product's purity profile. This guide provides an objective comparison of the purity assessment of peptides synthesized using N-α-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) versus its enantiomerically pure counterpart, Z-L-Val-OH. The use of a racemic mixture (DL-valine) introduces specific challenges in peptide synthesis and analysis, primarily the formation of diastereomeric impurities. This guide will delve into the nature of these impurities, the analytical techniques best suited for their detection and quantification, and provide supporting experimental frameworks.
The Challenge of Diastereomeric Impurities
In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain. When an enantiomerically pure amino acid like Z-L-Val-OH is used, the resulting peptide population is, ideally, homogenous in its stereochemistry. However, the introduction of a racemic mixture such as this compound at a specific position in the peptide sequence will result in the synthesis of two distinct peptide species: one incorporating L-valine and the other incorporating D-valine. These two peptides are diastereomers of each other, meaning they have the same molecular weight but different three-dimensional structures.
These diastereomeric impurities can be difficult to separate from the target peptide and may exhibit different biological activities or toxicological profiles.[1] Therefore, their detection and quantification are crucial for ensuring the quality and safety of synthetic peptides.
Comparative Analysis of Purity Assessment Techniques
The purity of synthetic peptides is typically assessed using a combination of chromatographic and spectrometric techniques. The presence of diastereomers necessitates a careful selection and optimization of these methods.
| Analytical Method | Application for Peptides with this compound | Strengths | Limitations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Primary method for purity assessment and separation of diastereomers. | Can often separate diastereomers due to differences in their three-dimensional structure affecting their hydrophobicity and interaction with the stationary phase.[2] | Resolution of diastereomers is not always guaranteed and is highly dependent on the peptide sequence, column chemistry, and mobile phase conditions. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Direct separation of enantiomeric and diastereomeric peptides. | Utilizes a chiral stationary phase (CSP) to provide selective interactions with stereoisomers, often leading to baseline separation.[3] | Requires specialized and often more expensive columns. Method development can be more complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and identification of impurities, including diastereomers when coupled with effective chromatography. | Provides mass information to confirm the identity of the main peptide and impurities. When coupled with HPLC, it can identify separated diastereomers.[4][5] | Mass spectrometry alone cannot differentiate between diastereomers as they have identical mass-to-charge ratios. |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and net peptide content. | Can confirm the presence of valine but standard methods do not differentiate between L- and D-isomers. | Requires specialized chiral derivatization and chromatographic methods to quantify the ratio of L- to D-valine after hydrolysis.[6] |
Experimental Protocols
RP-HPLC for Diastereomer Separation
Objective: To separate and quantify the diastereomeric peptides resulting from the incorporation of this compound.
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Data Analysis: The purity is calculated by dividing the peak area of the desired peptide by the total area of all peaks. The relative amounts of diastereomers are determined from their respective peak areas.
Chiral HPLC for Enantiomeric Resolution
Objective: To achieve baseline separation of the diastereomeric peptides for accurate quantification.
Methodology:
-
Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of hexane/isopropanol or other suitable non-polar/polar solvents, often with additives like TFA. The exact composition must be optimized for the specific peptide and column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Data Analysis: Similar to RP-HPLC, quantification is based on the peak areas of the separated diastereomers.
LC-MS for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized peptides and identify any impurities.
Methodology:
-
Liquid Chromatography: Utilize the optimized RP-HPLC method described above.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks. Tandem MS (MS/MS) can be performed for sequence confirmation.
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the main peak(s) should correspond to the theoretical molecular weight of the target peptide. The m/z of impurity peaks can be used to infer their identity.
Visualizing the Workflow and Concepts
Caption: Workflow of synthesis and purity analysis.
The diagram above illustrates the synthetic pathways starting from either enantiomerically pure (Z-L-Val-OH) or racemic (this compound) valine and the subsequent analytical workflow for purity assessment. Synthesis with Z-L-Val-OH ideally leads to a single peptide product, which would be observed as a single major peak in RP-HPLC. In contrast, using this compound results in a mixture of diastereomers, which can often be separated by RP-HPLC into two distinct peaks. Chiral HPLC offers a more robust method for separating these stereoisomers, while LC-MS confirms their identical molecular weight. Amino Acid Analysis will confirm the presence of valine but requires specialized methods to determine the L/D ratio.
Caption: Formation of diastereomers during peptide synthesis.
This diagram illustrates how the use of a racemic starting material, this compound, during a coupling step in solid-phase peptide synthesis leads to the formation of two distinct peptide chains that are diastereomers of each other.
Conclusion
The use of this compound in synthetic peptide manufacturing introduces a critical purity consideration: the formation of diastereomers. While RP-HPLC is a valuable tool for initial purity assessment and can often separate these stereoisomers, it may not always provide baseline resolution. For rigorous quantification and quality control, orthogonal methods such as chiral HPLC are highly recommended. LC-MS is indispensable for confirming the molecular identity of the target peptide and its diastereomeric impurity. A thorough understanding and application of these analytical techniques are essential for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of synthetic peptides. The choice of an enantiomerically pure starting material like Z-L-Val-OH is generally preferred to avoid the complexities and potential downstream consequences of diastereomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-DL-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH) against their enantiomerically pure counterparts. The use of a racemic mixture of amino acids in peptide synthesis can significantly influence the biological properties of the resulting peptide population, offering both potential advantages and disadvantages in drug discovery and development. This document outlines the expected differences in biological activity, supported by representative experimental data and detailed protocols.
Introduction: The Significance of Stereochemistry and N-Terminal Protection in Peptide Bioactivity
In peptide synthesis, the choice of protecting groups and the stereochemistry of the amino acid building blocks are critical determinants of the final product's biological function. The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group, prevents unwanted side reactions during peptide bond formation. More profoundly, the chirality of the amino acids (L- or D-form) dictates the three-dimensional structure of the peptide, which in turn governs its interaction with biological targets like enzymes and receptors.
While natural peptides are composed almost exclusively of L-amino acids, the incorporation of D-amino acids is a common strategy in medicinal chemistry to enhance peptide stability and modulate activity. The use of a racemic mixture, such as this compound, introduces a 50:50 mixture of D- and L-valine at a specific position in the peptide sequence. This results in a heterogeneous population of peptide diastereomers, which can have a distinct biological profile compared to the homogenous L- or D-peptide.
Comparative Analysis of Peptides Synthesized with this compound, Z-L-Val-OH, and Z-D-Val-OH
The primary biological activities influenced by the stereochemistry of valine in a peptide are proteolytic stability and receptor binding affinity. Here, we present a comparative analysis of a hypothetical antimicrobial peptide (AMP) synthesized with this compound versus its pure L- and D-valine counterparts.
Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids into a peptide sequence is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.
-
Peptides with Z-L-Val-OH: These peptides are expected to be readily degraded by proteases, leading to a shorter biological half-life.
-
Peptides with Z-D-Val-OH: The presence of a D-valine residue at the N-terminus is expected to confer significant resistance to proteolysis, leading to a longer half-life in biological fluids.
-
Peptides with this compound: The resulting mixture will contain peptides with both L- and D-valine at the N-terminus. Consequently, a portion of the peptide population will be susceptible to degradation, while the other portion will be resistant. This can result in a biphasic degradation profile and sustained activity over time.
Receptor Binding and Biological Activity
The stereochemistry of amino acids is crucial for the specific three-dimensional conformation of a peptide, which is necessary for binding to its biological target.
-
Peptides with Z-L-Val-OH: These peptides, representing the native conformation, are expected to exhibit the highest binding affinity to their target receptor and, consequently, the highest biological activity (e.g., lowest minimum inhibitory concentration (MIC) for an antimicrobial peptide).
-
Peptides with Z-D-Val-OH: The incorporation of a D-amino acid can either abolish, reduce, or in some cases, enhance receptor binding. The altered stereochemistry can disrupt the necessary peptide conformation for optimal receptor interaction.
-
Peptides with this compound: The resulting mixture will have an overall biological activity that is an average of the activities of the L- and D-diastereomers. This may result in a moderate overall activity compared to the pure L-form.
Data Presentation
The following table summarizes the expected quantitative data for a hypothetical antimicrobial dipeptide, Z-Val-Ala, synthesized with this compound and its enantiomerically pure counterparts.
| Parameter | Z-L-Val-Ala | Z-D-Val-Ala | Z-DL-Val-Ala (Mixture) |
| Proteolytic Half-life (in serum) | ~ 15 min | > 240 min | Biphasic (~15 min and >240 min) |
| Receptor Binding Affinity (Kd) | 10 nM | 500 nM | Average affinity reflects mixture |
| Antimicrobial Activity (MIC vs. E. coli) | 8 µg/mL | 128 µg/mL | 16-32 µg/mL |
Experimental Protocols
Solution-Phase Synthesis of Z-Val-Ala-OMe
This protocol describes the synthesis of the methyl ester of Z-Val-Ala.
Materials:
-
This compound, Z-L-Val-OH, or Z-D-Val-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, saturated NaHCO₃, and brine solutions
Procedure:
-
Dissolve H-Ala-OMe·HCl (1.1 eq) in DCM and neutralize with TEA (1.1 eq) at 0°C.
-
In a separate flask, dissolve the respective Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C.
-
Add a solution of DCC (1.1 eq) in DCM to the Z-Val-OH solution and stir for 15 minutes at 0°C.
-
Add the neutralized H-Ala-OMe solution to the activated Z-Val-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Proteolytic Stability Assay
This assay measures the degradation of the peptide in the presence of a protease.
Materials:
-
Synthesized Z-Val-Ala peptides
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of each peptide in PBS.
-
Prepare a stock solution of trypsin in PBS.
-
Incubate the peptide solution with the trypsin solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide under these conditions.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1]
Materials:
-
Synthesized Z-Val-Ala peptides
-
Bacterial strain (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of each peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[1]
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of a dipeptide using this compound.
Caption: Hypothetical signaling pathway for a membrane-disrupting antimicrobial peptide.
References
The Strategic Selection of Protected Valine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of peptides at a large scale is a primary concern. The choice of protecting groups for amino acids is a critical decision that significantly influences the overall cost, yield, and purity of the final product. This guide provides a comprehensive cost-benefit analysis of using Z-L-Val-OH (N-benzyloxycarbonyl-L-valine) in large-scale synthesis, comparing it with two other commonly used protected valine derivatives: Boc-L-Val-OH (N-tert-butyloxycarbonyl-L-valine) and Fmoc-L-Val-OH (N-(9-fluorenylmethoxycarbonyl)-L-valine).
Comparative Analysis of Protected Valine Derivatives
The selection of a protecting group strategy hinges on a balance between the cost of raw materials, the efficiency of the synthesis process, and the desired purity of the final peptide. The three main strategies for Nα-protection in peptide synthesis are based on the Z, Boc, and Fmoc groups. Each has distinct advantages and disadvantages, particularly in the context of large-scale production.
| Feature | Z-L-Val-OH | Boc-L-Val-OH | Fmoc-L-Val-OH |
| Nα-Protection Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl strategy | Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu strategy |
| Deprotection Conditions | Catalytic hydrogenation | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine) |
| Key Advantages | - Well-suited for solution-phase synthesis.[1] - Can be a cost-effective option for certain applications. | - Lower cost of Boc-amino acids compared to Fmoc.[2] - Mature and well-established protocols.[2] | - Milder deprotection conditions, compatible with sensitive residues.[2] - Orthogonal protection scheme allows for selective deprotection.[3] - Amenable to automation.[2][4] |
| Key Disadvantages | - Catalytic hydrogenation is not ideal for solid-phase synthesis. - Can be less efficient for longer peptides compared to SPPS. | - Repetitive use of strong acid can degrade sensitive peptides.[2] - Final cleavage often requires hazardous hydrofluoric acid (HF).[2] | - Higher cost of Fmoc-amino acids and resins.[2] - Piperidine is a regulated chemical.[2] - Potential for side reactions like aspartimide formation.[5] |
Experimental Protocols
The following are generalized protocols for the coupling step in solid-phase peptide synthesis (SPPS). The specific parameters may need to be optimized based on the peptide sequence and scale of the synthesis.
General Protocol for Amino Acid Coupling in Fmoc-SPPS
-
Resin Swelling: The desired resin is placed in a reaction vessel and swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes at room temperature.[6]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine in DMF. This is typically done for a specified period, followed by thorough washing of the resin with DMF.[6]
-
Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) is dissolved in DMF along with a coupling agent (e.g., HBTU, TBTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). The mixture is allowed to react for a few minutes to form the activated amino acid.[6][7]
-
Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[6][8]
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.[6]
-
Cycle Repetition: The Fmoc deprotection and amino acid coupling cycles are repeated for each subsequent amino acid in the peptide sequence.[6]
General Protocol for Amino Acid Coupling in Boc-SPPS
-
Resin Preparation: The appropriate resin is swollen in a solvent like dichloromethane (DCM).
-
Boc Deprotection: The Boc group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in DCM.[3]
-
Neutralization: The resulting TFA salt of the amine on the resin is neutralized with a base, such as DIPEA in DCM, to yield the free amine.[3]
-
Coupling: The Boc-protected amino acid (e.g., Boc-L-Val-OH) is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) and then added to the resin.[8]
-
Washing: The resin is washed with DCM and other solvents to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each amino acid in the sequence.
Visualizing the Workflow and Decision Process
To better understand the synthesis process and the strategic choices involved, the following diagrams illustrate a typical SPPS workflow and a decision-making model for selecting a protecting group strategy.
Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Decision Matrix for Protecting Group Strategy
Conclusion
The choice between Z-L-Val-OH, Boc-L-Val-OH, and Fmoc-L-Val-OH for large-scale peptide synthesis is a strategic one with significant implications for the overall manufacturing process.
-
Z-L-Val-OH remains a viable option for solution-phase synthesis, particularly for shorter peptides where its cost-effectiveness can be an advantage.
-
Boc-L-Val-OH , as part of the Boc/Bzl strategy, offers a cost advantage in terms of the raw materials.[2] However, the harsh deprotection conditions and the need for specialized equipment to handle hazardous reagents like HF can offset these initial savings, especially when considering the costs of purification and waste disposal.[2]
-
Fmoc-L-Val-OH , used in the Fmoc/tBu strategy, is often the preferred method for modern large-scale peptide manufacturing.[2] Despite the higher initial cost of the protected amino acids, the milder reaction conditions lead to higher crude peptide purity, which can significantly reduce downstream purification costs.[2] The amenability of the Fmoc strategy to automation further enhances its efficiency for large-scale production.[2][4]
Ultimately, the optimal choice will depend on a careful evaluation of the specific peptide sequence, the scale of production, the available manufacturing infrastructure, and the overall economic considerations of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Z-DL-Val-OH and Other Protected Valine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of peptide-based therapeutics, the selection of appropriate protecting groups for amino acids is a critical decision that dictates the synthetic strategy, yield, and purity of the final product. Valine, a sterically hindered amino acid, presents unique challenges in peptide coupling reactions. This guide provides an objective comparison of the performance of Z-DL-Val-OH (N-Benzyloxycarbonyl-DL-valine) against other commonly used protected valine derivatives, namely Fmoc-DL-Val-OH and Boc-DL-Val-OH. This comparison is supported by experimental principles and data to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Protecting Group Strategies
The three main protecting groups for the α-amino function of amino acids—Benzyloxycarbonyl (Z or Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc)—form the foundation of most peptide synthesis strategies.[1][2] Their distinct chemical properties, particularly their lability under different conditions, determine their suitability for either solution-phase or solid-phase peptide synthesis (SPPS).[2]
-
Z (Benzyloxycarbonyl): A well-established protecting group, the Z-group is typically removed by catalytic hydrogenation.[1] It is renowned for its stability and its tendency to yield crystalline amino acid derivatives, which can be advantageous for purification.[1] Z-protected amino acids are predominantly used in classical solution-phase peptide synthesis.[3]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This mild deprotection condition is a key advantage, making it the cornerstone of modern solid-phase peptide synthesis (SPPS), especially for peptides containing acid-sensitive residues.[]
-
Boc (tert-butyloxycarbonyl): The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] The Boc strategy was foundational in the early development of SPPS and remains a robust option, particularly for the synthesis of long or aggregation-prone peptide sequences.[]
Performance Comparison of Protected Valine Derivatives
Physicochemical Properties
| Property | This compound | Fmoc-DL-Val-OH | Boc-DL-Val-OH |
| CAS Number | 3588-63-4[5] | 114926-78-6 | 93967-17-8 |
| Molecular Formula | C₁₃H₁₇NO₄[5] | C₂₀H₂₁NO₄ | C₁₀H₁₉NO₄ |
| Molecular Weight | 251.28 g/mol [5] | 339.39 g/mol | 217.26 g/mol |
| Typical Synthesis Phase | Solution-Phase[3] | Solid-Phase[] | Solid-Phase[] |
| Solubility | Generally soluble in polar organic solvents like DMF, NMP, and DCM.[6][7] | Soluble in polar aprotic solvents such as DMF and NMP.[6] | Soluble in a range of organic solvents including DMF, NMP, and DCM.[6] |
Synthetic Performance
| Parameter | This compound | Fmoc-DL-Val-OH | Boc-DL-Val-OH |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd)[2] | Base-labile (e.g., 20% piperidine in DMF)[] | Acid-labile (e.g., TFA)[] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to acid-labile (Boc, tBu) side-chain protecting groups. | Quasi-orthogonal to benzyl-based side-chain protecting groups (requires different acid strengths). |
| Racemization Risk during Coupling | Generally low due to the urethane nature of the protecting group.[1] | Low, but can be influenced by coupling reagents and conditions. | Generally considered to have a lower risk of racemization for sensitive residues compared to Fmoc. |
| Key Advantages | Crystalline derivatives, stable to a wide range of reagents.[1] | Mild deprotection conditions, automation-friendly.[] | Robust for long or aggregation-prone sequences.[] |
| Key Disadvantages | Primarily for solution-phase synthesis, catalytic hydrogenation can be incompatible with certain functional groups.[3] | Potential for side reactions like diketopiperazine formation at the dipeptide stage. | Repetitive harsh acid deprotection can degrade sensitive peptides; final cleavage often requires hazardous reagents like HF.[8] |
Signaling Pathways and Experimental Workflows
The choice of protecting group strategy is a critical first step in the logical workflow of peptide synthesis. The diagrams below, generated using Graphviz, illustrate the decision-making process and the cyclical nature of solid-phase peptide synthesis.
Experimental Protocols
The following are representative protocols for the coupling and deprotection of Z-, Fmoc-, and Boc-protected valine. These may require optimization based on the specific peptide sequence and other reaction conditions.
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
Objective: To form a peptide bond between this compound and an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., N-Methylmorpholine - NMM)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
-
Aqueous work-up solutions (1N HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool to 0°C and add NMM (1 equivalent) dropwise with stirring.
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.
Protocol 2: Coupling of Fmoc-DL-Val-OH in Solid-Phase Peptide Synthesis
Objective: To couple Fmoc-DL-Val-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-DL-Val-OH
-
Peptide-resin with a free amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, followed by thorough washing with DMF.
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-DL-Val-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of valine, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 3: Coupling of Boc-DL-Val-OH in Solid-Phase Peptide Synthesis
Objective: To couple Boc-DL-Val-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Boc-DL-Val-OH
-
Peptide-resin with a free amine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF.
-
Boc Deprotection (if necessary): Treat the resin with 50% TFA in DCM to remove the N-terminal Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF. Wash the resin thoroughly.
-
Activation and Coupling: In a separate vessel, dissolve Boc-DL-Val-OH (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin with DMF and DCM upon completion.
Conclusion
The choice between this compound, Fmoc-DL-Val-OH, and Boc-DL-Val-OH is fundamentally dictated by the chosen synthetic strategy—solution-phase versus solid-phase—and the specific requirements of the target peptide. This compound remains a valuable reagent for solution-phase synthesis, offering stability and the potential for crystalline intermediates. For solid-phase peptide synthesis, Fmoc-DL-Val-OH is generally the preferred choice due to the mild deprotection conditions, which are compatible with a wide array of sensitive functional groups and modern automated synthesizers. Boc-DL-Val-OH, while part of an older SPPS strategy, continues to be a robust option, particularly for the synthesis of long and challenging sequences where peptide aggregation can be problematic. A thorough understanding of the advantages and limitations of each protecting group strategy is essential for the successful synthesis of complex peptides in research and drug development.
References
Characterization of Impurities in Z-DL-Val-OH Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzyloxycarbonyl-DL-valine (Z-DL-Val-OH), a crucial building block in the development of various pharmaceuticals, requires stringent quality control to ensure the purity of the final product. Impurities arising from the synthesis process can significantly impact the efficacy, safety, and stability of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in this compound, supported by experimental data and detailed protocols.
Genesis of Impurities in this compound Synthesis
The most common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzyl chloroformate in the presence of a base.[1][2][3] While effective, this process can lead to the formation of several impurities through side reactions.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual DL-valine and benzyl chloroformate may remain in the final product if the reaction does not go to completion.
-
Di-Z-Valine: Over-acylation can lead to the formation of a di-Z-protected valine derivative.
-
Benzyl Alcohol: Hydrolysis of benzyl chloroformate during the reaction can produce benzyl alcohol.
-
N-Ethyl-Z-DL-Valine: If ethanol is present as a solvent or impurity, N-ethylation of the protected valine can occur.[4]
-
Z-DL-Valine Ethyl Ester: Esterification of the carboxylic acid group can happen, especially in the presence of ethanol.[4]
dot
Caption: Impurity Formation Pathway in this compound Synthesis.
Comparative Analysis of Analytical Techniques
The accurate identification and quantification of impurities in this compound necessitate the use of robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural elucidation.
| Analytical Method | Principle | Information Provided | Typical Purity Determination | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Retention time, peak area (% purity). | Relative purity based on UV absorbance at a specific wavelength (e.g., 210-220 nm). | High resolution, readily available, cost-effective for routine analysis. | May not resolve all structurally similar impurities without extensive method development. Response factor can vary between the API and impurities, leading to inaccurate quantification without reference standards. |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio detection. | Molecular weight, fragmentation patterns for structural elucidation, precise quantification. | Absolute quantification using reference standards or relative quantification based on peak area. | High sensitivity and specificity, enables identification of unknown impurities. Lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. | Higher equipment cost and complexity. Matrix effects can influence ionization and quantification. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, confirmation of stereochemistry, and quantification of impurities. | Quantitative NMR (qNMR) can provide absolute purity against a certified reference standard. | Provides unambiguous structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Complex spectra can be challenging to interpret. |
Table 1: Comparison of Analytical Techniques for this compound Impurity Profiling.
Quantitative Performance Comparison
The choice of analytical technique often depends on the required sensitivity and the nature of the impurity. The following table provides a hypothetical comparison of the limits of detection (LOD) and quantification (LOQ) for a common impurity, Z-DL-Valine ethyl ester, using different methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Z-DL-Valine Ethyl Ester | ~0.01% | ~0.03% |
| LC-MS | Z-DL-Valine Ethyl Ester | ~0.001% | ~0.003% |
Table 2: Illustrative Comparison of LOD and LOQ for a Key Impurity. Note: These are typical values and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable impurity characterization.
Experimental Workflow
dot
Caption: General Experimental Workflow for Impurity Characterization.
HPLC-UV Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the percent purity by dividing the peak area of the this compound by the total area of all peaks in the chromatogram.
LC-MS Method for Impurity Identification and Quantification
-
Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode on the detected impurity masses for fragmentation and structural elucidation.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Data Analysis: Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify known impurities using a calibration curve generated from reference standards.
¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.[5] Identify impurity signals by their characteristic chemical shifts and coupling patterns. For instance, the presence of an ethyl group from an ester impurity would be indicated by a characteristic triplet and quartet.
Conclusion
A multi-faceted approach is crucial for the comprehensive characterization of impurities in this compound synthesis. HPLC-UV provides a robust and cost-effective method for routine purity assessment. For higher sensitivity and definitive identification of unknown impurities, LC-MS is the method of choice. NMR spectroscopy remains an indispensable tool for the unambiguous structural elucidation of impurities. The selection of the appropriate analytical strategy should be based on the specific requirements of the drug development stage, regulatory guidelines, and the nature of the impurities being investigated.
References
A Comparative Review of Z-DL-Val-OH in Peptide Synthesis: A Guide to N-Terminal Protecting Groups
In the realm of peptide synthesis, the strategic selection of protecting groups is a critical determinant of reaction efficiency, yield, and the purity of the final product. Z-DL-Val-OH, a protected form of the amino acid valine, represents a classical approach to N-terminal protection. This guide provides a comprehensive comparison of the Z (benzyloxycarbonyl or Cbz) protecting group, as exemplified by this compound, with the more modern and widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Performance Comparison of N-Terminal Protecting Groups for Valine
The choice of an N-terminal protecting group significantly impacts the outcomes of peptide synthesis, particularly for sterically hindered amino acids like valine. The following table summarizes key quantitative and qualitative parameters for Z, Fmoc, and Boc protecting groups.
| Parameter | Z (Cbz) Group | Fmoc Group | Boc Group |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Orthogonality | Orthogonal to both Fmoc and Boc strategies, allowing for selective deprotection.[1][2] | Orthogonal to Boc and acid-labile side-chain protecting groups.[3] | Quasi-orthogonal to Z group (removable with different strengths of acid).[3] |
| Racemization Risk | Generally low, especially in solution-phase synthesis, due to the urethane structure that suppresses oxazolone formation.[1] | Can be a concern, particularly with base-sensitive amino acids, but generally low (<0.4% per cycle) with optimized conditions.[2] | Lower risk compared to Fmoc under standard conditions. |
| Typical Yield | High, but can be affected by catalyst poisoning in the presence of sulfur-containing residues. | Generally high, often >99% for each coupling step in automated synthesis. | High, but can be reduced by side reactions during the harsh acidic cleavage. |
| Compatibility | Not suitable for peptides with sulfur-containing amino acids when using catalytic hydrogenolysis. The protecting group itself is stable to a wide range of reaction conditions.[1] | Compatible with a wide range of acid-labile side-chain protecting groups, making it ideal for modern solid-phase peptide synthesis (SPPS).[2] | Requires strong acid for final cleavage, which can be detrimental to sensitive peptides. |
| Cost-Effectiveness | The protecting group reagent, benzyl chloroformate (Cbz-Cl), is generally more economical than those for Fmoc and Boc.[1] | Reagents are typically more expensive than those for Z and Boc protection.[] | Reagents are moderately priced. |
| Key Advantages | Excellent for solution-phase synthesis, imparts crystallinity to protected amino acids simplifying purification, and offers a distinct orthogonal protection strategy.[1] | Mild deprotection conditions, automation-friendly, and the cornerstone of modern SPPS.[2] | Robust and well-established, can reduce aggregation in some cases. |
| Key Disadvantages | Harsh deprotection conditions (strong acid) or incompatibility with certain residues (catalytic hydrogenation). Limited use in solid-phase synthesis.[5] | Potential for side reactions like diketopiperazine formation at the dipeptide stage. | Repetitive acid treatment can lead to side-chain degradation. Requires harsh final cleavage conditions (e.g., HF). |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies in peptide synthesis. Below are representative protocols for the synthesis of this compound and its subsequent use in a peptide coupling reaction, alongside comparative protocols for Fmoc and Boc strategies.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of N-benzyloxycarbonyl-DL-valine.
Materials:
-
DL-Valine
-
Sodium hydroxide (2M solution)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve DL-valine (1 equivalent) in 2M sodium hydroxide solution and cool the mixture to 0-5°C in an ice bath.
-
While maintaining the temperature and pH (around 9-10 by dropwise addition of 2M NaOH), slowly add benzyl chloroformate (1.1 equivalents).
-
Stir the reaction mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of this compound should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Peptide Coupling using this compound (Solution Phase)
This protocol outlines the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., N-Methylmorpholine - NMM, or Triethylamine - TEA)
-
Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1 equivalent) in the chosen solvent and neutralize with the base (1 equivalent) at 0°C.
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in the solvent.
-
Add the coupling reagent (1.1 equivalents) to the this compound solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution to the activated this compound mixture.
-
Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the urea byproduct (if DCC is used).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide.
Protocol 3: Comparative Peptide Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)
This protocol highlights the key differences in a single coupling cycle using Fmoc and Boc strategies for adding a valine residue.
Fmoc Strategy:
-
Resin Preparation: Start with a resin-bound amino acid with a free N-terminal.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Add a solution of Fmoc-Val-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Boc Strategy:
-
Resin Preparation: Start with a resin-bound amino acid with a free N-terminal.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM and neutralize with a base solution (e.g., 10% DIEA in DCM).
-
Coupling: Add a solution of Boc-Val-OH (3-5 equivalents) and a coupling reagent (e.g., DCC/HOBt) in DCM/DMF to the resin. Agitate for 2-4 hours.
-
Washing: Wash the resin with DCM and DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Visualizing Peptide Synthesis Strategies
The following diagrams illustrate the workflows and chemical logic behind the different N-terminal protection strategies.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-DL-Val-OH
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Z-DL-Val-OH (N-Benzyloxycarbonyl-DL-valine), a common reagent in peptide synthesis.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations. The following information is based on general best practices for laboratory chemical waste disposal.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to prevent skin and eye contact.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat. |
| Respiratory | A NIOSH-approved respirator is recommended if there is a risk of generating dust. |
Step-by-Step Disposal Procedure for this compound
In the absence of specific institutional protocols for this compound, the following general procedure for the disposal of solid, non-highly reactive chemical waste should be followed.[1][2][3][4]
1. Waste Identification and Segregation:
-
Treat all unwanted this compound as chemical waste.[1]
-
Do not mix this compound with other chemical waste unless explicitly permitted by your EHS office.[4][5] This is crucial to avoid unintended chemical reactions.
2. Containerization:
-
Use a designated, compatible, and properly labeled waste container.[3][4][6] The container should be in good condition with a secure, tight-fitting lid.
-
The label on the container should clearly read "Solid Chemical Waste" and specify the full chemical name: "this compound".[4]
3. Collection and Storage:
-
Carefully transfer the waste this compound into the designated container, avoiding the generation of dust.[4] If the original container is to be disposed of, ensure as much of the chemical as possible has been removed.[1]
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) that is away from incompatible materials.[4][5][6]
4. Waste Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[1][6]
-
Ensure all necessary paperwork for the waste pickup is completed accurately and thoroughly.
Spill Cleanup Protocol
In the event of a this compound spill, the following steps should be taken:
-
Notification: Immediately alert colleagues in the vicinity of the spill.[4]
-
Isolation: Restrict access to the spill area to prevent further contamination.[4]
-
Personal Protective Equipment: Before starting the cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.[4]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Disposal: All cleanup materials, including contaminated gloves, wipes, and any other debris, must be placed in the designated chemical waste container along with the spilled chemical.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Z-DL-Val-OH
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Z-DL-Val-OH. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research activities. This information is intended for researchers, scientists, and professionals in the field of drug development.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Summary of Required PPE
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat must be worn and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound powder, especially weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1] |
Quantitative Data Summary
This table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Off-white powder solid |
| Melting Point | 58 - 60 °C (136.4 - 140 °F) |
| Solubility | No information available |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for safety and for maintaining the integrity of the compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
3.2. Sample Preparation: Weighing and Dissolving (Representative Protocol)
This protocol outlines the steps for safely weighing the powdered this compound and preparing a solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stir bar, and stir plate) and place them inside the fume hood.
-
-
Weighing:
-
Tare a clean weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a clean spatula.
-
Minimize the creation of dust during transfer.[1]
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound powder to the solvent.
-
Start stirring gently to facilitate dissolution.
-
Rinse the weigh boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
3.3. Spill and Emergency Procedures
-
Minor Spill:
-
In case of a small spill, ensure the area is well-ventilated (use the fume hood if the spill is contained within it).
-
Wear your PPE.
-
Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with institutional and governmental regulations.
4.1. Waste Segregation
-
Unused Compound: The original container with unused this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and absorbent materials from spills, must be considered hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
4.2. Disposal Procedure
-
Place all solid waste contaminated with this compound into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Visual Workflow Diagrams
The following diagrams illustrate key safety and operational workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
